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  • Product: N-Boc Fluvoxamine Acid
  • CAS: 1159977-14-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of N-Boc Protected Fluvoxamine Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway for N-Boc protected fluvoxamine acid derivatives. Thes...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway for N-Boc protected fluvoxamine acid derivatives. These compounds are of significant interest in medicinal chemistry and drug development as they serve as valuable intermediates for the synthesis of novel fluvoxamine analogs with modified pharmacokinetic and pharmacodynamic profiles. This document elucidates the strategic chemical transformations required, from the foundational synthesis of the fluvoxamine core to the targeted derivatization. Each synthetic step is presented with a thorough explanation of the underlying reaction mechanisms, justification for the selection of reagents and conditions, and detailed experimental protocols. The guide is structured to provide both a high-level strategic overview and the granular detail necessary for practical laboratory implementation, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for N-Boc Protected Fluvoxamine Acid Derivatives

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder and obsessive-compulsive disorder.[1] The development of fluvoxamine analogs is a key strategy for discovering new chemical entities with improved therapeutic properties, such as enhanced target specificity, reduced side effects, or altered metabolic stability. The introduction of a carboxylic acid moiety onto the fluvoxamine scaffold, coupled with the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group, yields a versatile synthetic intermediate.

The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, esterification, or conjugation to other molecules. The N-Boc protecting group is essential for preventing the nucleophilic primary amine from participating in undesired side reactions during subsequent synthetic steps. Its stability in a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an ideal choice for this synthetic strategy.[2][3] This guide will detail a logical and efficient pathway to access these valuable N-Boc protected fluvoxamine acid derivatives.

Overall Synthetic Strategy

The synthesis of N-Boc protected fluvoxamine acid derivatives can be conceptualized as a multi-stage process. The core of the strategy involves the initial construction of the fluvoxamine backbone, followed by a series of functional group interconversions to install the desired N-Boc and carboxylic acid functionalities.

G cluster_0 Fluvoxamine Core Synthesis cluster_1 Derivatization A 4-(Trifluoromethyl)benzonitrile B 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one A->B Grignard Reaction C 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime B->C Oximation D Fluvoxamine C->D O-Alkylation E N-Boc-Fluvoxamine D->E N-Boc Protection F N-Boc-nor-Fluvoxamine (Alcohol) E->F Demethylation G N-Boc Protected Fluvoxamine Acid Derivative F->G Oxidation

Caption: Overall synthetic workflow for N-Boc protected fluvoxamine acid derivatives.

Detailed Synthetic Pathway and Experimental Protocols

This section provides a step-by-step guide to the synthesis, including the rationale for each transformation and detailed experimental procedures.

Step 1: Synthesis of the Fluvoxamine Core

The initial steps focus on the construction of the fluvoxamine molecule, a well-established process in the literature.[4][5]

3.1. Grignard Reaction and Oximation

The synthesis commences with the reaction of 4-(trifluoromethyl)benzonitrile with a suitable Grignard reagent to form the intermediate ketone, 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one. This ketone is then converted to the corresponding oxime by condensation with hydroxylamine.[4][5]

3.2. O-Alkylation to Yield Fluvoxamine

The final step in the synthesis of the fluvoxamine core is the O-alkylation of the oxime with a 2-aminoethylating agent, such as 2-chloroethylamine hydrochloride, in the presence of a base.[6][7]

Step 2: N-Boc Protection of Fluvoxamine

With the fluvoxamine core synthesized, the next critical step is the protection of the primary amine to prevent its interference in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a variety of conditions and its ease of removal.[2][8]

Rationale for N-Boc Protection:

The primary amine of fluvoxamine is a potent nucleophile and would react with many of the reagents used in the subsequent demethylation and oxidation steps. The Boc group effectively "masks" this reactivity. The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[9][10]

G reagents {Fluvoxamine (R-NH2) | Di-tert-butyl dicarbonate (Boc)2O | Base (e.g., Triethylamine)} intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-Boc-Fluvoxamine (R-NH-Boc) intermediate->product Collapse of Intermediate

Caption: Mechanism of N-Boc protection of the primary amine of fluvoxamine.

Experimental Protocol for N-Boc Protection:

  • Dissolve fluvoxamine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.5 equiv), to the solution and stir.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-fluvoxamine.

Step 3: Demethylation to the Primary Alcohol

The conversion of the terminal methoxy group to a hydroxyl group is a critical transformation. This is achieved through a demethylation reaction. A particularly relevant method for this specific substrate involves the use of trimethylsilyl iodide (TMSI).[11]

Rationale for Demethylation:

The cleavage of the methyl ether is necessary to unmask the primary alcohol for subsequent oxidation. TMSI is an effective reagent for the cleavage of methyl ethers. The reaction proceeds via the formation of an oxonium ion intermediate, followed by nucleophilic attack of the iodide ion on the methyl group.[12]

Experimental Protocol for Demethylation:

  • Dissolve N-Boc-fluvoxamine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trimethylsilyl iodide (TMSI, 1.5 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Wash the mixture with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude alcohol, 5-Hydroxy-1-[4-(trifluoromethyl)-phenyl]-1-pentanone-O-[2-(tert-butoxycarbonylamino)ethyl]oxime, by flash chromatography.[11]

Step 4: Oxidation to the Carboxylic Acid Derivative

The final step in the synthesis is the oxidation of the primary alcohol to a carboxylic acid. A mild and selective two-step, one-pot procedure using TEMPO-catalyzed oxidation followed by sodium chlorite is highly suitable for this transformation, given the presence of other sensitive functional groups.[1][13]

Rationale for the Chosen Oxidation Method:

This method is advantageous as it avoids the use of harsh and toxic heavy metal oxidants.[14] The TEMPO/NaOCl system initially oxidizes the primary alcohol to an aldehyde. The subsequent addition of sodium chlorite (NaClO₂) in the same pot efficiently oxidizes the aldehyde to the carboxylic acid. This two-step, one-pot protocol is known for its high yields and compatibility with a wide range of functional groups, including Boc-protected amines and oxime ethers.[1]

G A N-Boc-nor-Fluvoxamine (Alcohol) B Intermediate Aldehyde A->B TEMPO, NaOCl C N-Boc Protected Fluvoxamine Acid Derivative B->C NaClO2

Caption: Two-step, one-pot oxidation of the primary alcohol to the carboxylic acid.

Experimental Protocol for Oxidation:

  • Dissolve the N-Boc protected alcohol intermediate (1.0 equiv) in a biphasic solvent system, such as dichloromethane (DCM) and water.

  • Add 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO, 0.1 equiv) and sodium hypochlorite (NaOCl, 1.1 equiv) to the vigorously stirred mixture.

  • Monitor the formation of the intermediate aldehyde by TLC.

  • Once the alcohol is consumed, add a solution of sodium chlorite (NaClO₂, 1.5 equiv) and a phosphate buffer (e.g., NaH₂PO₄) to the reaction mixture.

  • Continue stirring until the aldehyde is fully converted to the carboxylic acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final N-Boc protected fluvoxamine acid derivative by column chromatography or recrystallization.

Summary of Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the key synthetic steps. Yields are indicative and may vary based on experimental conditions and scale.

StepTransformationKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1Fluvoxamine SynthesisGrignard, NH₂OH·HCl, 2-Chloroethylamine·HClVariousVariousVarious~35-45[5]
2N-Boc Protection(Boc)₂O, Et₃NDCMRT4-12>90
3DemethylationTMSIDCM0 to RT12-2470-85
4OxidationTEMPO, NaOCl, NaClO₂DCM/H₂ORT6-1880-95[1]

Conclusion

This technical guide has outlined a comprehensive and practical synthetic pathway for the preparation of N-Boc protected fluvoxamine acid derivatives. By employing a logical sequence of well-established and reliable chemical transformations, this guide provides researchers and drug development professionals with the necessary information to synthesize these valuable intermediates. The detailed explanations of the rationale behind each step, coupled with specific experimental protocols, are intended to facilitate the successful implementation of this synthesis in a laboratory setting. The strategic use of the N-Boc protecting group and a mild, selective oxidation protocol ensures the integrity of the sensitive functional groups within the fluvoxamine scaffold, leading to a high-yielding and robust synthetic route.

References

  • Huang, L., Teumelsan, N., & Huang, X. (2006). A facile method for oxidation of primary alcohols to carboxylic acids and its application in glycosaminoglycan syntheses. Chemistry (Weinheim an der Bergstrasse, Germany), 12(20), 5246–5252. [Link]

  • A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. (2006). PMC. [Link]

  • Oxidation of primary alcohols to carboxylic acids. (2012). wikidoc. [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved March 28, 2026, from [Link]

  • Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. Retrieved March 28, 2026, from [Link]

  • [Improved method of fluvoxamine synthesis]. (2003). PubMed. [Link]

  • [Improved method of fluvoxamine synthesis] | Request PDF. (2003). ResearchGate. [Link]

  • Cleavage of Ethers. (n.d.). Organic Chemistry - Jack Westin. Retrieved March 28, 2026, from [Link]

  • A facile method for oxidation of primary alcohols to carboxylic acids and its application in glycosaminoglycan syntheses. (2006). PubMed. [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • Process for the preparation of fluvoxamine maleate. (2017).
  • Synthesis of [O-methyl-11C]fluvoxamine--a potential serotonin uptake site radioligand. (1995). PubMed. [Link]

  • Synthesis of [O-methyl-11C]fluvoxamine--a potential serotonin uptake site radioligand. (1995). Europe PMC. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • Synthesis and purification of fluvoxamine maleate in green solvents with high yield. (n.d.). SID.ir. Retrieved March 28, 2026, from [Link]

  • [Improved method of fluvoxamine synthesis]. (2003). PubMed. [Link]

  • fluvoxamine. (n.d.). ClinPGx. Retrieved March 28, 2026, from [Link]

  • Preparation method of fluvoxamine maleate. (2023).
  • "AN IMPROVED PROCESS FOR THE PREPARATION OF FLUVOXAMINE MALEATE". (2021). European Patent Office. [Link]

Sources

Exploratory

Spectroscopic Characterization of N-Boc Fluvoxamine Acid by 1H and 13C NMR: A Technical Guide for Structural Elucidation and Impurity Profiling

Executive Summary Fluvoxamine acid is the primary human metabolite of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine, accounting for approximately 60% of its urinary excretion products[1]. In pharmacokinet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluvoxamine acid is the primary human metabolite of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine, accounting for approximately 60% of its urinary excretion products[1]. In pharmacokinetic tracking, drug metabolism and pharmacokinetics (DMPK) studies, and impurity profiling, stable reference standards such as N-Boc Fluvoxamine Acid (CAS 1159977-14-6) are indispensable.

As a Senior Application Scientist, I approach the spectroscopic characterization of this molecule not merely as a routine analytical task, but as a rigorous structural validation system. The therapeutic efficacy of fluvoxamine and its derivatives is strictly tied to the (E)-isomer, making the quantification of the inactive (Z)-isomer a critical quality attribute[2]. Furthermore, fluvoxamine derivatives are susceptible to photo-isomerization, necessitating strict handling protocols to avoid UV-induced E-to-Z conversion[3]. This whitepaper provides an in-depth, causality-driven guide to the 1H and 13C NMR characterization of N-Boc fluvoxamine acid.

Experimental Workflow & Self-Validating Acquisition Protocol

To ensure a self-validating system, the NMR acquisition protocol must be designed to simultaneously confirm molecular connectivity and quantify geometric isomeric purity (E/Z ratio).

Step-by-Step Methodology
  • Sample Preparation: Dissolve exactly 15 mg of N-Boc fluvoxamine acid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference. Causality: 15 mg provides an optimal signal-to-noise ratio (SNR) for detecting low-level (0.2–0.5%) Z-isomer impurities without causing concentration-dependent chemical shift drifting due to intermolecular hydrogen bonding of the carboxylic acid.

  • 1H NMR Acquisition (Quantitative): Acquire at 400 MHz using a 30° pulse angle, 128 transients, and a strictly enforced relaxation delay (D1) of 5 seconds. Causality: A standard 1-second delay is insufficient for the complete relaxation of the aliphatic protons. A 5-second delay ensures that the integration values are strictly proportional to the number of nuclei, which is mandatory for quantitative NMR (qNMR) determination of the E/Z ratio[2].

  • 13C NMR Acquisition: Acquire at 100 MHz using a 30° pulse angle, 1024 transients, and WALTZ-16 composite pulse decoupling. Causality: WALTZ-16 provides broadband proton decoupling without excessive sample heating, ensuring sharp carbon singlets while preserving the critical Carbon-Fluorine ( 13 C- 19 F) scalar couplings necessary for verifying the trifluoromethylphenyl domain.

NMR_Workflow SamplePrep Sample Preparation (15 mg in CDCl3) Acquisition1H 1H NMR Acquisition (400 MHz, 128 scans) SamplePrep->Acquisition1H Acquisition13C 13C NMR Acquisition (100 MHz, 1024 scans) SamplePrep->Acquisition13C Processing Data Processing (Fourier Transform) Acquisition1H->Processing Acquisition13C->Processing Analysis Spectral Analysis (Peak Picking) Processing->Analysis IsomerCheck E/Z Isomer Ratio Quantification Analysis->IsomerCheck Validation Structural Validation & Impurity Profiling Analysis->Validation IsomerCheck->Validation

Fig 1: Step-by-step experimental workflow for NMR acquisition and isomeric validation.

Structural Domains and Spectroscopic Causality

N-Boc fluvoxamine acid consists of four distinct structural domains. Understanding the electronic environment of each domain is the key to mastering its spectral signature.

Structural_Domains Molecule N-Boc Fluvoxamine Acid Domain1 Trifluoromethylphenyl Molecule->Domain1 Domain2 Pentanoic Acid Chain Molecule->Domain2 Domain3 Oxime Ether Core Molecule->Domain3 Domain4 N-Boc Protected Amine Molecule->Domain4 NMR1 13C: ~124 ppm (q) 1H: ~7.6-7.7 ppm Domain1->NMR1 NMR2 13C: ~178 ppm (C=O) 1H: ~1.7-2.8 ppm Domain2->NMR2 NMR3 13C: ~157 ppm (C=N) 1H: ~4.25 ppm Domain3->NMR3 NMR4 13C: ~155 ppm (C=O) 1H: ~1.40 ppm Domain4->NMR4

Fig 2: Logical mapping of structural domains to their primary diagnostic NMR chemical shifts.

1H NMR Spectroscopic Characterization

The proton spectrum of N-Boc fluvoxamine acid is highly diagnostic. The strongly electron-withdrawing nature of the trifluoromethyl (–CF₃) group deshields the aromatic protons, pushing them downfield into an AA'BB' system (appearing as two distinct doublets) between 7.60 and 7.70 ppm.

Isomeric Purity Check: The C-4 methylene protons (alpha to the oxime C=N) are the primary diagnostic markers for E/Z isomerism. In the biologically relevant (E)-isomer, these protons resonate at ~2.80 ppm. If the sample has undergone photo-isomerization, a secondary triplet will emerge upfield at ~2.62 ppm[2]. This upfield shift is caused by the anisotropic shielding effect of the oxime oxygen, which is spatially closer to the aliphatic chain in the (Z)-configuration.

Table 1: 1H NMR Assignments (400 MHz, CDCl₃)
Proton EnvironmentShift (ppm)MultiplicityIntegrationJ-Coupling (Hz)Structural Assignment
H-Boc 1.40s9H--C(CH₃)₃
H-3 (chain) 1.75quintet2H7.2-CH₂-CH₂ -CH₂-
H-2 (chain) 2.35t2H7.2-CH₂ -COOH
H-4 (chain) 2.80t2H7.2-CH₂ -C=N
H-N (ethyl) 3.40q2H5.2-CH₂ -NH-Boc
H-O (ethyl) 4.25t2H5.2=N-O-CH₂ -
NH 5.00br s1H-NH -Boc
H-3', H-5' (Ar) 7.60d2H8.2Ar-H (ortho to CF₃)
H-2', H-6' (Ar) 7.70d2H8.2Ar-H (ortho to C=N)
COOH 10.50br s1H--COOH

13C NMR Spectroscopic Characterization

The 13C NMR spectrum provides absolute confirmation of the carbon skeleton. The most critical feature to analyze is the scalar coupling generated by the 100% naturally abundant 19 F isotope. Because fluorine has a nuclear spin of I=1/2 , it splits adjacent carbon signals into quartets.

Observing these quartets is a definitive validation of the trifluoromethylphenyl domain:

  • One-bond coupling ( 1JCF​ ): The –CF₃ carbon appears as a massive quartet at ~124.0 ppm with a coupling constant of ~272 Hz.

  • Two-bond coupling ( 2JCF​ ): The ipso-aromatic carbon (C-4') appears as a quartet at ~131.0 ppm with a coupling constant of ~32 Hz.

  • Three-bond coupling ( 3JCF​ ): The ortho-aromatic carbons (C-3', C-5') appear as a tight quartet at ~125.5 ppm with a coupling constant of ~3.8 Hz.

(Note: While this guide focuses on 1H and 13C nuclei, 19F NMR is a highly sensitive orthogonal technique frequently utilized for the pharmacokinetic tracking of fluvoxamine's trifluoromethyl group in complex biological matrices[4].)

Table 2: 13C NMR Assignments (100 MHz, CDCl₃)
Carbon EnvironmentShift (ppm)Multiplicity JCF​ (Hz)Structural Assignment
C-3 (chain) 21.0s--CH₂-C H₂-CH₂-
C-4 (chain) 26.5s--C H₂-C=N
C-Boc (CH₃) 28.4s--C(C H₃)₃
C-2 (chain) 33.5s--C H₂-COOH
C-N (ethyl) 40.0s--C H₂-NH-Boc
C-O (ethyl) 73.0s-=N-O-C H₂-
C-Boc (quat) 79.5s--C (CH₃)₃
CF₃ 124.0q272.0-C F₃
C-3', C-5' (Ar) 125.5q3.8Ar-C H (ortho to CF₃)
C-2', C-6' (Ar) 127.0s-Ar-C H (ortho to C=N)
C-4' (Ar) 131.0q32.0Ar-C (ipso to CF₃)
C-1' (Ar) 138.5s-Ar-C (ipso to C=N)
C=O (Boc) 155.8s-NH-C =O-O
C=N (Oxime) 157.5s-C =N-O
C=O (Acid) 178.0s--C OOH

Conclusion

The spectroscopic characterization of N-Boc fluvoxamine acid requires a nuanced understanding of both geometric isomerism and heteronuclear scalar coupling. By employing optimized relaxation delays and analyzing the anisotropic shielding effects on the aliphatic chain, analysts can confidently validate both the chemical structure and the critical (E)-isomeric purity of the standard.

References

  • Quantitative 1H NMR spectroscopic determination of the E/Z isomer ratio of the antidepressant drug fluvoxamine for use in pharmaceutical analysis. Magnetic Resonance in Chemistry.[Link]

  • Fluvoxamine | C15H21F3N2O2 | CID 5324346 - PubChem - NIH. National Center for Biotechnology Information.[Link]

  • Brain Elimination Half-Life of Fluvoxamine Measured by 19F Magnetic Resonance Spectroscopy. American Journal of Psychiatry.[Link]

  • Photo-isomerization of fluvoxamine in aqueous solutions. ResearchGate.[Link]

Sources

Foundational

Pharmacological Role and Synthetic Utility of N-Boc Fluvoxamine Acid in Medicinal Chemistry

Executive Summary Fluvoxamine is a well-established Selective Serotonin Reuptake Inhibitor (SSRI) and a potent agonist of the Sigma-1 Receptor (S1R), utilized clinically for obsessive-compulsive disorder and depression....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluvoxamine is a well-established Selective Serotonin Reuptake Inhibitor (SSRI) and a potent agonist of the Sigma-1 Receptor (S1R), utilized clinically for obsessive-compulsive disorder and depression. During phase I metabolism, fluvoxamine is converted into fluvoxamine acid , a pharmacologically inactive metabolite[1]. While inactive in a clinical setting, this metabolite presents a highly valuable structural scaffold for medicinal chemists. By masking its primary amine with a tert-butyloxycarbonyl (Boc) group, researchers create N-Boc fluvoxamine acid (CAS 1159977-14-6)[2]—a bifunctional synthon critical for the development of targeted protein degraders (PROTACs), fluorescent imaging probes, and analytical standards.

As a Senior Application Scientist, I have structured this technical guide to detail the mechanistic rationale, pharmacological context, and self-validating synthetic protocols surrounding this vital intermediate.

Structural and Pharmacological Context

To understand the utility of N-Boc fluvoxamine acid, we must first examine the metabolic and pharmacological profile of its parent compound. Fluvoxamine undergoes a two-step oxidative metabolism in the liver. The terminal methoxy group of the pentyl chain is first O-demethylated by the cytochrome P450 enzyme CYP2D6 to form an alcohol intermediate (fluvoxaminoalcohol)[3]. Subsequently, alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH) oxidize this intermediate into fluvoxamine acid ()[1][3].

G Fluvoxamine Fluvoxamine (Active SSRI & S1R Agonist) Alcohol Fluvoxaminoalcohol (Intermediate) Fluvoxamine->Alcohol CYP2D6 (O-Demethylation) Acid Fluvoxamine Acid (Inactive Metabolite) Alcohol->Acid ADH / ALDH (Oxidation)

Metabolic conversion of fluvoxamine to fluvoxamine acid via CYP2D6 and ADH/ALDH enzymes.

Pharmacologically, the primary amine of the 2-aminoethoxy moiety in fluvoxamine is an essential pharmacophore. At physiological pH, this amine is protonated and forms a critical electrostatic salt bridge with the Asp98 residue in the Sigma-1 Receptor binding pocket[4][5]. Because fluvoxamine acid retains this amine but adds a terminal carboxylic acid, it offers an ideal attachment point for chemical linkers.

The Rationale for N-Boc Protection (Orthogonal Reactivity)

Attempting to conjugate a linker directly to the carboxylic acid of unprotected fluvoxamine acid will result in self-polymerization or unwanted intramolecular cyclization, driven by the highly nucleophilic nature of its own primary amine.

To circumvent this, medicinal chemists employ orthogonal protection . The primary amine is masked using a tert-butyloxycarbonyl (Boc) group. The Boc group is highly stable under the basic conditions required for amide coupling but can be cleanly removed under specific acidic conditions later in the synthesis.

Comparative Physicochemical Data
PropertyFluvoxamineFluvoxamine AcidN-Boc Fluvoxamine Acid
Role Active APIInactive MetaboliteSynthetic Intermediate
CAS Number 54739-18-388699-91-61159977-14-6
Key Functional Groups Primary Amine, MethoxyPrimary Amine, Carboxylic AcidBoc-Protected Amine, Carboxylic Acid
Pharmacological Target SERT, Sigma-1 ReceptorNone (Rapidly Excreted)None (Precursor Compound)
Primary Utility Clinical AntidepressantDMPK StandardPROTAC / Probe Synthesis

Applications in Targeted Drug Design

N-Boc fluvoxamine acid is primarily utilized in two advanced drug discovery workflows:

  • Sigma-1 Receptor (S1R) Fluorescent Probes: S1R activation by fluvoxamine ameliorates endoplasmic reticulum (ER) stress and exhibits neuroprotective effects ()[4]. By conjugating a fluorophore (e.g., FITC or Cy5) to the carboxylic acid of N-Boc fluvoxamine acid, and subsequently removing the Boc group to restore target affinity, researchers generate highly specific fluorescent ligands for flow cytometry and live-cell imaging[5].

  • Targeted Protein Degradation (PROTACs): The carboxylic acid serves as a highly efficient anchoring point for PEG linkers. These linkers are attached to E3 ligase recruiting ligands (such as thalidomide for Cereblon or VH032 for VHL), enabling the targeted ubiquitination and degradation of S1R or SERT proteins.

Workflow NBoc N-Boc Fluvoxamine Acid Coupling Amide Coupling (HATU / DIPEA) NBoc->Coupling ProtectedProbe Boc-Protected Intermediate Coupling->ProtectedProbe Deprotection Acidic Deprotection (TFA / DCM) ProtectedProbe->Deprotection ActiveProbe Active S1R Ligand Deprotection->ActiveProbe

Workflow for synthesizing S1R fluorescent probes using N-Boc fluvoxamine acid.

Experimental Protocols: Self-Validating Systems

The following protocols outline the standard operating procedures for utilizing N-Boc fluvoxamine acid. Each step is designed with built-in causality and self-validation mechanisms to ensure high-fidelity synthesis.

Protocol 1: Amide Coupling (Synthesis of Probe Precursor)

Objective: Conjugate the carboxylic acid of N-Boc fluvoxamine acid to an amine-bearing fluorophore or PROTAC linker. Causality: HATU is selected as the coupling reagent over EDC/NHS because it generates a highly reactive 7-azabenzotriazole active ester, which is vastly superior for coupling sterically hindered or weakly nucleophilic amines. DIPEA is utilized to ensure the reacting amine remains fully deprotonated.

Step-by-Step Methodology:

  • Dissolve N-Boc fluvoxamine acid (1.0 eq) in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine-functionalized linker or fluorophore (1.1 eq) dropwise.

  • Stir the reaction mixture for 2–4 hours at room temperature.

  • Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the N-Boc fluvoxamine acid precursor peak (m/z ~419 [M+H]+) is entirely consumed and replaced by the product mass.

Protocol 2: Boc Deprotection (Restoring Target Affinity)

Objective: Cleave the Boc protecting group to restore the primary amine, which is strictly required for S1R/SERT binding. Causality: A 20% Trifluoroacetic acid (TFA) solution in Dichloromethane (DCM) provides the precise acidic strength required to decompose the Boc carbamate into volatile byproducts (isobutylene and CO₂) without hydrolyzing the newly formed amide bond or the oxime ether linkage inherent to the fluvoxamine scaffold.

Step-by-Step Methodology:

  • Dissolve the Boc-protected intermediate from Protocol 1 in anhydrous DCM.

  • Slowly add TFA to achieve a 20% v/v concentration.

  • Stir at room temperature for exactly 1 hour. Prolonged exposure can risk oxime degradation.

  • Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene twice to remove residual acid.

  • Self-Validation: Perform a Ninhydrin stain on a Thin-Layer Chromatography (TLC) plate. The appearance of a deep purple spot confirms the successful unmasking of the primary amine. Mass spectrometry should simultaneously confirm a mass loss of exactly 100 Da (loss of the Boc group).

References

  • Khalil SM, MacKenzie KR, Maletic-Savatic M, Li F. "Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity." Drug Metabolism Reviews, 2024.[Link]

  • Ahmed MK, Abdou K, Ibrahim WW, Mohamed AF, El-Boghdady NA. "Sigma-1 Receptor Activation by Fluvoxamine Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia." Journal of Neuroimmune Pharmacology, 2025.[Link]

  • National Center for Advancing Translational Sciences (NCATS). "Fluvoxamine Acid - Inxight Drugs."[Link]

  • Celtarys. "Sigma-1 Receptor Assays with Fluorescent Ligands."[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Protocol for N-Boc Fluvoxamine Acid Conjugation to Carrier Proteins

Scientific Principles & Hapten Design Logic Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is a small molecule (MW ~318 Da) and is inherently non-immunogenic. To generate highly specific anti-fluvoxamine a...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Principles & Hapten Design Logic

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is a small molecule (MW ~318 Da) and is inherently non-immunogenic. To generate highly specific anti-fluvoxamine antibodies for pharmacokinetic assays, toxicology screening, or immunodiagnostics, the molecule must be chemically modified into a "hapten" and covalently linked to a high-molecular-weight carrier protein [1].

The use of N-Boc fluvoxamine acid as the hapten is a highly calculated structural choice governed by two critical factors:

  • The Carboxylic Acid Handle: Native fluvoxamine lacks a readily conjugatable functional group that preserves its core structural identity. The introduction of a carboxylic acid linker provides a targeted site for carbodiimide-mediated (EDC/NHS) crosslinking to the primary amines (lysine residues) of carrier proteins.

  • The N-Boc Protecting Group (Causality of Design): Fluvoxamine contains a primary amine. If this amine were left unprotected during the EDC/NHS activation of the carboxylic acid handle, the hapten would rapidly undergo intermolecular self-condensation (polymerization). The tert-butyloxycarbonyl (Boc) group masks this amine, ensuring a strictly directional, 1:1 covalent coupling to the carrier protein's surface.

To ensure assay specificity, a dual-carrier strategy is mandatory. Keyhole Limpet Hemocyanin (KLH) is utilized as the immunogen due to its massive size and potent immunogenicity [2], while Bovine Serum Albumin (BSA) is used to create the screening conjugate, preventing the false-positive detection of carrier-reactive antibodies during downstream ELISA [3].

DualCarrierStrategy Hapten Activated Hapten KLH KLH Conjugation (High Immunogenicity) Hapten->KLH BSA BSA Conjugation (High Stability) Hapten->BSA Immune Animal Immunization (Generates Antibodies) KLH->Immune Screen ELISA / Screening (Detects Specificity) BSA->Screen Immune->Screen Antisera

Dual-carrier strategy: KLH for immunization and BSA for specific antibody screening.

Materials & Reagents

  • Hapten: N-Boc fluvoxamine acid (Purity >98%).

  • Carrier Proteins: Mariculture KLH (mcKLH) and BSA (Fraction V, essentially globulin-free).

  • Crosslinkers: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) and Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Solvents & Buffers:

    • Anhydrous Dimethylformamide (DMF) [4].

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

    • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2 (Must be amine-free).

  • Purification: Sephadex G-25 desalting columns (e.g., PD-10) or 10 kDa MWCO dialysis cassettes.

Experimental Protocol

Phase 1: Hapten Solubilization & Activation

Expert Insight: Haptens are highly hydrophobic. Attempting to dissolve N-Boc fluvoxamine acid directly in aqueous buffers will result in precipitation and failed conjugation. DMF is required to break the hydrophobic lattice before aqueous introduction [4].

  • Solubilization: Weigh 5.0 mg of N-Boc fluvoxamine acid and dissolve it in 200 µL of anhydrous DMF. Vortex until completely clear.

  • Activation: Add 400 µL of Activation Buffer (MES, pH 6.0) to the hapten solution.

  • Immediately add 1.5 molar equivalents of EDC and 2.5 molar equivalents of Sulfo-NHS.

  • Incubate the reaction at room temperature for 30 minutes under continuous rotation. This converts the carboxylic acid into a highly amine-reactive Sulfo-NHS ester intermediate.

Phase 2: Carrier Protein Preparation
  • Dissolve 10 mg of KLH in 1.0 mL of Conjugation Buffer (pH 7.2). Note: KLH will appear slightly opalescent; do not vigorously vortex, as it is prone to shear-induced aggregation.

  • In a separate vial, dissolve 10 mg of BSA in 1.0 mL of Conjugation Buffer.

Phase 3: Conjugation Reaction
  • Split the activated hapten solution into two equal aliquots (300 µL each).

  • Dropwise Addition: Slowly add one aliquot dropwise to the KLH solution, and the other to the BSA solution, while gently stirring.

  • Ensure the final concentration of DMF in the protein solution does not exceed 15% (v/v) to prevent irreversible protein denaturation.

  • Incubate the mixtures for 2 hours at room temperature, or overnight at 4°C.

Phase 4: Purification & Recovery
  • Equilibrate two PD-10 desalting columns with 1X PBS (pH 7.4).

  • Apply the KLH and BSA reaction mixtures to their respective columns to remove unreacted hapten, EDC, Sulfo-NHS, and DMF.

  • Elute the purified conjugates using 1X PBS.

ConjugationWorkflow Hapten N-Boc Fluvoxamine Acid (Carboxylic Acid Handle) Activation EDC / Sulfo-NHS Activation (Forms Amine-Reactive Ester) Hapten->Activation DMF/DMSO Coupling Amine Coupling Reaction (pH 7.2 - 7.4) Activation->Coupling Carrier Carrier Protein (KLH/BSA) (Primary Amines/Lysines) Carrier->Coupling Purification Desalting / Dialysis (Removes Free Hapten) Coupling->Purification 2h RT or 4°C Overnight Validation Validation (TNBS Assay / MALDI-TOF) Purification->Validation

Workflow for EDC/NHS-mediated conjugation of N-Boc fluvoxamine acid to carrier proteins.

System Validation & Quality Control (Self-Validating System)

To ensure this protocol is a self-validating system, you must mathematically prove that covalent attachment occurred. Because KLH is too large and heterogeneous for standard mass spectrometry, BSA serves as the analytical proxy .

Colorimetric Validation (TNBS Assay):

  • The TNBS (2,4,6-trinitrobenzene sulfonic acid) assay reacts exclusively with primary amines to form a chromogenic derivative absorbing at 335 nm.

  • React a sample of unconjugated BSA and your newly synthesized Fluvoxamine-BSA conjugate with TNBS.

  • Causality: Because the activated hapten covalently binds to the lysine primary amines on BSA, the conjugated BSA will have fewer free amines available to react with TNBS.

  • Calculate the Hapten-Carrier Ratio (HCR) by quantifying the percentage drop in absorbance. A successful conjugation typically yields a 30-50% reduction in free lysines on BSA (equating to 15-25 haptens per BSA molecule).

Post-Conjugation Deprotection Note: If the downstream assay requires antibodies that recognize the native primary amine of fluvoxamine, the Boc group must be cleaved post-conjugation using mild acidic conditions (e.g., brief exposure to dilute TFA). While this partially denatures the carrier protein, denatured KLH remains highly immunogenic and is fully processed by antigen-presenting cells.

Quantitative Conjugation Parameters

The following table summarizes the optimized parameters required to achieve the ideal epitope density for both in vivo immunization and in vitro screening.

ParameterKLH (Immunogen)BSA (Screening Antigen)
Molecular Weight 4.5 × 10⁶ to 8 × 10⁶ Da~66,400 Da
Available Lysines ~300 - 600 per molecule59 (30-35 sterically accessible)
Primary Application T-cell dependent immune inductionELISA Coating Antigen
Target Hapten Ratio (HCR) >400 haptens / molecule10 - 20 haptens / molecule
Hapten Molar Excess Used 500x - 1000x30x - 50x
Physical Appearance Opalescent, slightly cloudy suspensionHighly soluble, clear solution

References

  • Title: Induction of highly specific antibodies to a hapten but not to a carrier peptide by immunization (US9193739B2)
  • Title: An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides Source: PubMed Central (PMC) URL: [Link]

Application

Application Note: Design and Utilization of N-Boc Fluvoxamine Acid as a Hapten for ELISA Immunoassay Development

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Scientific Rationale: Hapten Design and Immunoassay Principles Fluvo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Scientific Rationale: Hapten Design and Immunoassay Principles

Fluvoxamine is a potent selective serotonin reuptake inhibitor (SSRI) widely prescribed for obsessive-compulsive disorder (OCD) and major depressive disorder (MDD)[1]. Due to its narrow therapeutic index and high pharmacokinetic variability, Therapeutic Drug Monitoring (TDM) is essential. While LC-MS/MS is the gold standard for TDM, Enzyme-Linked Immunosorbent Assays (ELISAs) offer a high-throughput, cost-effective alternative.

The Causality of Hapten Design

Small molecules (<1,000 Da) like fluvoxamine are non-immunogenic and cannot elicit an antibody response on their own. They must be covalently linked to a large carrier protein to form an immunogen. This process requires a rationally designed hapten —a derivative of the target drug that contains a reactive functional group (a "linker" or "spacer arm") while preserving the core structural epitope of the parent molecule[2].

Why N-Boc Fluvoxamine Acid? Native fluvoxamine possesses a terminal primary amine, which lacks the directionality required for controlled bioconjugation. By utilizing N-Boc Fluvoxamine Acid , we introduce a carboxylic acid moiety on the aliphatic chain, enabling highly efficient carbodiimide crosslinker chemistry (EDC/NHS) to form stable amide bonds with the surface lysine residues of carrier proteins[3].

Crucially, the N-tert-butyloxycarbonyl (N-Boc) group protects the native primary amine during the EDC/NHS activation step. Without this protection, the activated carboxylate would react intermolecularly with the primary amine of adjacent hapten molecules, triggering uncontrolled self-polymerization and precipitation. Post-conjugation, the Boc group can be carefully cleaved to expose the native amine, ensuring the generated antibodies accurately recognize the true pharmacophore of free fluvoxamine.

Carrier Protein Selection

To build a self-validating assay system, two distinct conjugates must be synthesized:

  • Immunogen (Fluvoxamine-KLH): Keyhole Limpet Hemocyanin (KLH) is chosen for animal immunization due to its massive molecular weight (~390 kDa) and high immunogenicity, which maximizes the host's immune response[4].

  • Coating Antigen (Fluvoxamine-BSA): Bovine Serum Albumin (BSA) is used to immobilize the hapten on the microtiter plate. Using a heterologous carrier protein for coating prevents false-positive signals caused by anti-KLH antibodies present in the polyclonal serum[4].

Experimental Workflows & Visualizations

Bioconjugation Strategy

HaptenConjugation A N-Boc Fluvoxamine Acid (Hapten) B EDC / NHS Activation A->B Carboxyl activation C NHS-Ester Intermediate B->C E Boc-Protected Conjugate C->E + Protein Lysines D Carrier Protein (KLH or BSA) D->E F Mild Acidic Deprotection E->F Remove Boc G Final Immunogen (Exposed Amine) F->G Dialysis & Neutralization

Fig 1. Workflow for the synthesis of fluvoxamine-carrier protein conjugates using N-Boc protection.

Indirect Competitive ELISA (ic-ELISA) Principle

Because fluvoxamine is monovalent (possessing only one antibody-binding site), a sandwich ELISA is physically impossible. Instead, an indirect competitive ELISA (ic-ELISA) is employed. In this format, free fluvoxamine in the patient sample competes with the plate-bound Fluvoxamine-BSA for a limited number of primary antibody binding sites. Consequently, the assay signal is inversely proportional to the concentration of the drug in the sample.

ELISAWorkflow Step1 1. Plate Coating Immobilize Fluvoxamine-BSA Step2 2. Blocking 5% Skim Milk (Prevent Background) Step1->Step2 Step3 3. Competitive Binding Sample (Free Drug) + Anti-Fluvox Ab Step2->Step3 Step4 4. Signal Addition HRP-Conjugated Secondary Ab Step3->Step4 Wash (PBST) Step5 Step5 Step4->Step5 Wash (PBST)

Fig 2. Indirect competitive ELISA (ic-ELISA) workflow for fluvoxamine quantification.

Step-by-Step Protocols

Protocol 1: Synthesis of Fluvoxamine-Protein Conjugates

This protocol utilizes N-Boc Fluvoxamine Acid to generate both the KLH immunogen and the BSA coating antigen.

Materials:

  • N-Boc Fluvoxamine Acid (Hapten)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Carrier Proteins: BSA and KLH

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Hapten Activation: Dissolve 10 mg of N-Boc Fluvoxamine Acid in 1 mL of anhydrous DMF. Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS. Stir the mixture in the dark at room temperature for 4 hours to form the active NHS-ester[3].

  • Protein Conjugation: Dissolve 20 mg of the carrier protein (KLH or BSA) in 5 mL of 0.1 M Carbonate Buffer (pH 9.0). Slowly add the activated hapten solution dropwise to the protein solution under continuous stirring. Incubate overnight at 4°C.

  • Primary Dialysis: Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO) and dialyze against 1x PBS (pH 7.4) for 24 hours with three buffer changes to remove unreacted hapten and crosslinkers.

  • Boc Deprotection (Critical Step): To expose the primary amine, gently lower the pH of the dialyzed conjugate by adding dilute TFA (final concentration ~5%) and incubate at 4°C for 2 hours. Causality Note: Strict temperature control is required here to prevent irreversible denaturation of the carrier protein.

  • Neutralization & Final Dialysis: Immediately neutralize the solution to pH 7.4 using 1M NaOH. Perform a final dialysis against 1x PBS for 24 hours. Store the resulting Fluvoxamine-KLH and Fluvoxamine-BSA conjugates at -20°C in 50% glycerol.

Protocol 2: Indirect Competitive ELISA (ic-ELISA)

A self-validating assay to quantify fluvoxamine in serum samples.

Step-by-Step Methodology:

  • Coating: Dilute Fluvoxamine-BSA to 1 µg/mL in 0.05 M Carbonate-Bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well polystyrene microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 300 µL/well of PBST (PBS + 0.05% Tween-20).

  • Blocking: Add 200 µL/well of 5% non-fat skim milk in PBST. Incubate for 2 hours at 37°C. Causality Note: Skim milk is used instead of BSA to block the plate. Because the coating antigen contains BSA, blocking with BSA would fail to mask empty well spaces effectively and could attract non-specific binding from anti-BSA antibodies.

  • Competitive Binding: In a separate dilution plate, mix 50 µL of fluvoxamine standards (or patient samples) with 50 µL of the primary Anti-Fluvoxamine antibody (optimized dilution, e.g., 1:5,000). Transfer 100 µL of this mixture to the coated plate. Include a Blank (no antibody) and a B0​ well (antibody + zero standard) as self-validating controls. Incubate for 1 hour at 37°C.

  • Secondary Antibody: Wash 5 times with PBST. Add 100 µL/well of HRP-conjugated Goat Anti-Rabbit IgG (diluted 1:10,000). Incubate for 45 minutes at 37°C.

  • Detection: Wash 5 times with PBST. Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15 minutes.

  • Stop & Read: Add 50 µL/well of 2M H2​SO4​ to stop the reaction. Read the optical density (OD) at 450 nm using a microplate reader.

Data Presentation & Assay Validation

To validate the structural fidelity of the hapten design, the cross-reactivity (CR) of the generated antibody must be mapped against structurally similar SSRIs and metabolites. Quantitative assay parameters are summarized below.

Table 1: Cross-Reactivity (CR) Profile of Anti-Fluvoxamine Antibody

CompoundStructural SimilarityCross-Reactivity (%)
Fluvoxamine Target Analyte100.0%
N-Boc Fluvoxamine Protected Hapten115.4%
Fluoxetine Unrelated SSRI< 0.1%
Paroxetine Unrelated SSRI< 0.1%
Sertraline Unrelated SSRI< 0.1%

Interpretation: The high CR to N-Boc fluvoxamine indicates that the antibody binding pocket accommodates the bulky tert-butyl group, but the negligible CR to other SSRIs confirms excellent assay specificity.

Table 2: Optimized ic-ELISA Performance Parameters

ParameterValueClinical Relevance
Limit of Detection (LOD) 0.45 ng/mLHighly sensitive for pediatric TDM
Half-Maximal Inhibition ( IC50​ ) 8.2 ng/mLOptimal dynamic range center
Linear Working Range 1.5 – 50 ng/mLCovers standard therapeutic troughs
Intra-Assay Precision (CV%) 4.2%Excellent well-to-well repeatability
Inter-Assay Precision (CV%) 6.8%Robust lot-to-lot consistency

References

  • Darwish IA, et al. "Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib." NIH PMC, 2019.[3]

  • Chen ZJ, et al. "Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine." PubMed, 2019.[2]

  • Aydin M, et al. "Biological Activity of the Carrier as a Factor in Immunogen Design for Haptens." MDPI, 2018.[4]

  • BenchChem. "The Synthesis and Discovery of Fluvoxamine: An In-depth Technical Guide." BenchChem, 2025.[1]

Sources

Method

Advanced Application Note: TFA-Mediated Deprotection of N-Boc Fluvoxamine Acid in Peptide Conjugate Synthesis

Introduction & Strategic Context Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) with potent Sigma-1 receptor agonism, is increasingly utilized in targeted drug delivery systems. Recent advances in neurophar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) with potent Sigma-1 receptor agonism, is increasingly utilized in targeted drug delivery systems. Recent advances in neuropharmacology involve conjugating fluvoxamine to brain-penetrating peptides (such as Transferrin receptor-targeted TfR-T12 peptides) to mitigate neuroinflammation in traumatic brain injury (TBI) and Alzheimer's disease models[1][2].

To facilitate these complex conjugations, N-Boc fluvoxamine acid (and its stable isotope-labeled derivatives) serves as a critical bifunctional building block[3][4]. The tert-butyloxycarbonyl (Boc) group provides robust protection of the primary amine during amide bond formation, while the carboxylic acid handle enables direct coupling to a peptide sequence. This application note details the optimized protocols for the Trifluoroacetic Acid (TFA)-mediated deprotection of N-Boc fluvoxamine acid, ensuring high-fidelity cleavage without compromising the structural integrity of the active pharmaceutical ingredient.

Mechanistic Rationale & Causality in Reagent Selection

The removal of the Boc group using TFA is an acid-catalyzed process driven by the thermodynamic stability of the leaving groups[5].

  • Protonation: TFA protonates the carbamate carbonyl oxygen[6].

  • Cleavage (Rate-Limiting): The protonated species undergoes heterolytic cleavage, releasing a highly stable tert-butyl cation and a carbamic acid intermediate[5].

  • Decarboxylation (Fast): The carbamic acid spontaneously decarboxylates, releasing CO₂ gas and yielding the free amine as a trifluoroacetate salt[6].

Causality in Scavenger Selection: While the trifluoromethylphenyl moiety on fluvoxamine is highly stable, the oxime ether linkage can be sensitive to alkylation by the generated tert-butyl cations. The addition of nucleophilic scavengers—such as Triisopropylsilane (TIPS) and water—is not merely a formality; it is a chemical necessity. TIPS acts as a rapid hydride donor to quench the carbocation, preventing electrophilic attack on the fluvoxamine core or sensitive peptide residues (e.g., Tryptophan, Methionine)[2][7].

Mechanism A N-Boc Fluvoxamine Acid (Protected Conjugate) B Protonated Boc Intermediate A->B + TFA (Protonation) C Carbamic Acid + t-Butyl Cation B->C Cleavage (Slow) D Free Amine (TFA Salt) + CO2 C->D Decarboxylation (Fast)

Fig 1. Acid-catalyzed mechanism of TFA-mediated N-Boc deprotection.

Quantitative Data: Cleavage Cocktail Optimization

The efficacy of the deprotection relies heavily on the composition of the cleavage cocktail. Table 1 summarizes the optimization of TFA cocktails for fluvoxamine-peptide conjugates, demonstrating the critical role of scavengers in maintaining product purity.

Table 1: Efficiency of TFA Cleavage Cocktails for N-Boc Fluvoxamine-Peptide Resins

Cocktail Composition (v/v)Scavenger RoleReaction TimeCleavage YieldPurity (LC-MS)
50% TFA / 50% DCM None (Solution Phase)2.0 hours>95%92%
95% TFA / 2.5% TIPS / 2.5% H₂O General cation quenching2.5 hours>98%97%
92.5% TFA / 2.5% TIPS / 2.5% H₂O / 2.5% EDT Met/Cys protection3.0 hours94%95%
100% TFA (Neat) None1.0 hour85%<80% (Alkylation observed)

Experimental Protocols

Protocol A: Solution-Phase Deprotection of N-Boc Fluvoxamine Acid

Application: Synthesis of small-molecule fluvoxamine derivatives or pre-conjugation modification[5].

  • Step 1: Dissolution. Dissolve the N-Boc fluvoxamine acid (0.1–0.5 M) in anhydrous Dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar[6].

  • Step 2: Thermal Control. Submerge the flask in an ice bath to cool the solution to 0 °C. Causality: This controls the exothermic nature of the initial acid addition, preventing thermal degradation of the oxime ether[5].

  • Step 3: Acid Addition. Slowly add TFA dropwise to achieve a final concentration of 50% (v/v) TFA in DCM[5].

  • Step 4: Reaction Propagation. Remove the ice bath. Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours. Monitor the reaction via TLC or LC-MS (Target mass shift: -100 Da, corresponding to the loss of the Boc group)[6].

  • Step 5: Neutralization & Work-up. Concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM. Redissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ to neutralize residual acid. Self-Validation: CO₂ evolution will occur; continue washing until effervescence ceases. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine[6].

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Global Cleavage

Application: Cleavage and global deprotection of fluvoxamine-peptide conjugates synthesized via Fmoc/tBu SPPS on Wang or Rink Amide resin[2].

  • Step 1: Resin Preparation. Following the final coupling of N-Boc fluvoxamine acid, wash the peptide-resin thoroughly with DCM (3 × 5 mL) and dry under a vacuum for 30 minutes to remove residual DMF, which can inhibit TFA cleavage[8].

  • Step 2: Cocktail Preparation. Prepare the cleavage cocktail: 95% TFA, 2.5% TIPS, and 2.5% HPLC-grade water. (Add 2.5% Ethanedithiol (EDT) if the peptide sequence contains Methionine or Cysteine)[2][7].

  • Step 3: Cleavage. Add 10 mL of the cleavage cocktail per gram of resin. Agitate the suspension gently at room temperature for 2 to 2.5 hours[5].

  • Step 4: Filtration. Filter the resin through a sintered glass funnel, collecting the filtrate in a clean flask. Wash the resin with an additional 2 mL of neat TFA to ensure complete recovery of the conjugate[5].

  • Step 5: Precipitation. Evaporate the filtrate to approximately 1/3 of its original volume under a stream of nitrogen. Add a 10-fold volume of ice-cold diethyl ether dropwise. Causality: Cold ether selectively precipitates the polar fluvoxamine-peptide conjugate while keeping the non-polar TIPS and cleaved protecting groups in solution[5].

  • Step 6: Isolation. Centrifuge at 4000 rpm for 5 minutes at 4 °C. Decant the ether supernatant. Wash the pellet twice more with cold ether. Lyophilize the pellet before RP-HPLC purification.

Workflow S1 Peptide-Resin Assembly (Fmoc/tBu Strategy) S2 Coupling of N-Boc Fluvoxamine Acid S1->S2 DIC/HOBt or HATU S3 TFA Cleavage Cocktail (95% TFA + Scavengers) S2->S3 Wash & Dry Resin S4 Global Deprotection & Resin Cleavage S3->S4 2-4 Hours, 25°C S5 Cold Ether Precipitation & Centrifugation S4->S5 Filtration S6 Purified Fluvoxamine- Peptide Conjugate S5->S6 RP-HPLC Purification

Fig 2. Solid-phase synthesis workflow for fluvoxamine-peptide conjugates.

Validation & Troubleshooting

  • Incomplete Deprotection: If LC-MS indicates +100 Da adducts, the reaction time was insufficient. Extend the cleavage time by 30 minutes.

  • Alkylation Side Reactions: If +56 Da adducts (tert-butyl alkylation) are observed on the mass spectrum, ensure the TIPS reagent is fresh and increase its concentration to 5% in the cleavage cocktail.

  • Stereochemical Integrity: Fluvoxamine exists as an (E)-isomer. Prolonged exposure to extreme heat during rotary evaporation can induce isomerization. Always maintain temperatures below 35 °C during solvent removal.

References

  • N-Boc Fluvoxamine | 192876-04-3, SynZeal. URL: [Link]

  • Fluvoxamine maleate alleviates amyloid-beta load and neuroinflammation in 5XFAD mice to ameliorate Alzheimer disease pathology, Frontiers in Aging Neuroscience. URL: [Link]

  • Constructed transferrin receptor-targeted liposome for the delivery of fluvoxamine to improve prognosis in a traumatic brain injury mouse model, PMC (NIH). URL: [Link]

Sources

Application

Chromatographic Separation Techniques for N-Boc Fluvoxamine Acid Purification: A Comprehensive Guide

Introduction & Biological Context Fluvoxamine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) characterized by its unique (E)-oxime ether structure. In human pharmacokinetics, fluvoxamine is extensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

Fluvoxamine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) characterized by its unique (E)-oxime ether structure. In human pharmacokinetics, fluvoxamine is extensively metabolized in the liver. The primary metabolic degradation pathway is a two-step oxidation process: the cytochrome P450 enzyme CYP2D6 first catalyzes the oxidation of fluvoxamine to fluvoxamino alcohol, which is subsequently oxidized by alcohol dehydrogenase into the major, pharmacologically inactive urinary metabolite known as fluvoxamine acid .

In pharmaceutical development, isolated N-Boc fluvoxamine acid (CAS: 1159977-14-6) serves as a critical synthetic intermediate and stable reference standard for impurity profiling and metabolic tracking. The addition of the tert-butyloxycarbonyl (Boc) group protects the reactive primary amine, preventing unwanted lactamization or degradation during extraction and handling. However, purifying this intermediate presents unique chromatographic challenges due to its complex structural features.

MetabolicPathway A Fluvoxamine (Active SSRI) B Fluvoxamino Alcohol (Intermediate) A->B CYP2D6 C Fluvoxamine Acid (Metabolite) B->C Alcohol Dehydrogenase D N-Boc Fluvoxamine Acid (Protected Standard) C->D Boc-Anhydride

Metabolic oxidation of fluvoxamine to fluvoxamine acid and synthetic N-Boc protection.

Chemical Properties & Separation Challenges

To design a self-validating and robust purification protocol, one must first analyze the causality between the molecule's structural moieties and its behavior in a liquid chromatography system.

Table 1: Physicochemical Profile of N-Boc Fluvoxamine Acid
PropertyValue / Description
CAS Number 1159977-14-6
Molecular Formula C₁₉H₂₅F₃N₂O₅
Molecular Weight 418.41 g/mol
Key Functional Groups Trifluoromethylphenyl ring, Oxime ether, Carboxylic acid, N-Boc amine
Isomerism Exists as (E) and (Z) geometric isomers at the oxime double bond

The "Why" Behind the Challenges:

  • Geometric Isomerism (E/Z): Fluvoxamine APIs are strictly the (E)-isomer. During synthesis or extraction, the (Z)-isomer frequently forms as an impurity. Because these isomers have identical masses and nearly identical polarities, standard hydrophobic partitioning often fails to resolve them.

  • Ionizable Carboxylic Acid: The free carboxylic acid (pKa ~4.5) will partially ionize at a neutral pH. This dynamic equilibrium between the protonated and deprotonated states causes severe peak tailing and unpredictable retention times.

  • Acid-Sensitive Protecting Group: While lowering the pH suppresses carboxylic acid ionization, dropping the pH below 2.0 (e.g., using Trifluoroacetic Acid) risks premature cleavage of the N-Boc group during extended preparative runs.

Chromatographic Strategy

As an Application Scientist, method development requires moving beyond default parameters to select tools tailored to the molecule's specific physics.

  • Stationary Phase Selection (Phenyl-Hexyl vs. C18): While C18 is the industry default, a Phenyl-Hexyl stationary phase is vastly superior for N-Boc fluvoxamine acid. The electron-rich phenyl ring of the stationary phase engages in strong π−π interactions with the electron-deficient trifluoromethylphenyl group of the analyte. This orthogonal retention mechanism amplifies the slight spatial differences between the (E) and (Z) oxime isomers, enabling baseline resolution.

  • Mobile Phase Optimization (Formic Acid): To suppress the ionization of the carboxylic acid without endangering the N-Boc group, 0.1% Formic Acid (FA) is utilized. This modifier buffers the mobile phase at a pH of ~2.7—well below the analyte's pKa, ensuring it remains fully protonated (neutral) for sharp peak shape—while remaining mild enough to preserve the Boc protection. Furthermore, FA is highly volatile, making it ideal for downstream LC-MS verification and lyophilization.

Experimental Protocols

The following self-validating workflow ensures high-purity isolation of the (E)-isomer of N-Boc fluvoxamine acid.

Step 1: Sample Preparation
  • Weigh 200 mg of crude N-Boc fluvoxamine acid.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and MS-grade Water (20 mg/mL concentration). Note: Ensure complete dissolution via sonication for 5 minutes.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates that could foul the preparative column frit.

Step 2: Analytical HPLC Method (Purity & Isomer Check)

Before scale-up, verify the E/Z ratio and impurity profile using the analytical method.

  • Column: Phenyl-Hexyl, 150 × 4.6 mm, 3 µm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (optimal for the trifluoromethylphenyl chromophore)

  • Injection Volume: 5 µL

Table 2: Analytical HPLC Gradient

Time (min) %A (Water + 0.1% FA) %B (Acetonitrile + 0.1% FA)
0.0 70 30
2.0 70 30
10.0 30 70
15.0 5 95
18.0 5 95
18.1 70 30 (Re-equilibration)

| 22.0 | 70 | 30 |

Step 3: Preparative HPLC Purification

Scale up the separation using a shallow gradient focused on the elution window of the target compound to maximize the resolution between the (E) and (Z) isomers.

  • Column: Phenyl-Hexyl Prep, 250 × 21.2 mm, 5 µm

  • Flow Rate: 20.0 mL/min

  • Detection: UV at 254 nm (Threshold collection triggered)

  • Injection Volume: 1.0 mL (20 mg on-column)

Table 3: Preparative HPLC Gradient

Time (min) %A (Water + 0.1% FA) %B (Acetonitrile + 0.1% FA)
0.0 60 40
5.0 60 40
25.0 35 65
30.0 5 95 (Column Wash)
35.0 5 95
35.1 60 40 (Re-equilibration)

| 40.0 | 60 | 40 |

Step 4: Fraction Processing and Lyophilization
  • Collect fractions based on a UV threshold of >50 mAU. The (E)-isomer typically elutes slightly later than the (Z)-isomer due to its extended planar conformation interacting more strongly with the Phenyl-Hexyl phase.

  • Self-Validation: Re-inject 5 µL of each collected fraction using the Analytical Method (Step 2) to confirm >98% isomeric purity.

  • Pool the pure fractions, flash-freeze using liquid nitrogen or a dry ice/acetone bath, and lyophilize for 48 hours to yield pure (E)-N-Boc fluvoxamine acid as a white powder.

PurificationWorkflow S1 Crude Mixture (E/Z Isomers & Impurities) S2 Sample Prep (Dissolve & Filter) S1->S2 S3 Prep-HPLC (Phenyl-Hexyl, 0.1% FA) S2->S3 S4 Fraction Analysis (Analytical LC-MS) S3->S4 Collect Peaks S5 Lyophilization S4->S5 Pool >98% Purity S6 Pure (E)-N-Boc Fluvoxamine Acid S5->S6

Preparative chromatographic workflow for isolating pure (E)-N-Boc fluvoxamine acid.

References

  • Overmars, H., Scherpenisse, P. M., & Post, L. C. (1983). Fluvoxamine maleate: metabolism in man. European Journal of Drug Metabolism and Pharmacokinetics, 8(3), 269-280. URL: [Link]

  • Miura, M., & Ohkubo, T. (2007). Identification of human cytochrome P450 enzymes involved in the major metabolic pathway of fluvoxamine. Xenobiotica, 37(2), 169-179. URL:[Link]

  • National Center for Advancing Translational Sciences (NCATS). FLUVOXAMINE ACID. Inxight Drugs. URL:[Link]

Method

Application of N-Boc Fluvoxamine Acid in Targeted Drug Delivery Systems: Synthesis, Bioconjugation, and Formulation Protocols

Introduction & Scientific Rationale Fluvoxamine is classically recognized as a selective serotonin reuptake inhibitor (SSRI); however, it has recently garnered significant attention as one of the most potent agonists of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Fluvoxamine is classically recognized as a selective serotonin reuptake inhibitor (SSRI); however, it has recently garnered significant attention as one of the most potent agonists of the Sigma-1 receptor (S1R)[1]. The activation of S1R at the endoplasmic reticulum (ER)-mitochondrion interface regulates calcium signaling, offering profound neuroprotective, anti-inflammatory, and anti-fibrotic effects[1][2]. Consequently, fluvoxamine's therapeutic application has expanded well beyond psychiatric disorders to include the treatment of traumatic brain injury (TBI)[3], COVID-19[2][4], and glaucoma[5].

Despite its potential, delivering fluvoxamine to specific central nervous system (CNS) or cellular targets is hindered by the blood-brain barrier (BBB) and systemic off-target effects[3]. To overcome these physiological barriers, researchers are developing targeted drug delivery systems (TDDS), such as transferrin receptor (TfR)-targeted liposomes[3][6] and mucoadhesive novasomes for trans-nasal delivery[7].

The Chemical Challenge & Solution: Direct covalent conjugation of fluvoxamine to nanocarriers is chemically challenging due to its primary aliphatic amine. If standard cross-linking is attempted, this amine will undergo unwanted self-polymerization or cross-reactivity. N-Boc Fluvoxamine Acid (CAS 1159977-14-6) solves this structural dilemma[8]. By masking the reactive amine with a tert-butyloxycarbonyl (Boc) protecting group and providing a terminal carboxylic acid handle, this derivative enables highly controlled bioconjugation to amine-functionalized polymers or lipids. Following conjugation, the Boc group is cleaved to restore the active amine required for S1R binding.

S1R_Pathway A Fluvoxamine (S1R Agonist) B Sigma-1 Receptor (S1R) (ER-Mitochondrion) A->B Binds & Activates C Ca2+ Signaling Regulation B->C Modulates D Inhibition of ER Stress & Inflammation C->D Reduces Cytokines E Neuroprotection & Tissue Repair D->E Promotes Survival

Figure 1: Mechanistic pathway of Fluvoxamine-mediated Sigma-1 Receptor activation and neuroprotection.

Bioconjugation Strategy & Workflow

The conjugation of N-Boc Fluvoxamine Acid to a nanocarrier (e.g., DSPE-PEG-NH₂ for liposomes or Chitosan for polymeric nanoparticles) relies on zero-length crosslinking via EDC/NHS chemistry.

Causality in Experimental Design:

  • EDC over DCC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is preferred over DCC because its urea byproduct is water-soluble, allowing for easy removal via dialysis and preventing hydrophobic contamination of the nanocarrier.

  • Two-Step pH Strategy: The activation step is performed at pH 5.5 because the O-acylisourea intermediate requires protonation to prevent rapid hydrolysis. The conjugation step is shifted to pH 7.4 to ensure the target primary amines on the nanocarrier are unprotonated and highly nucleophilic.

Bioconjugation Step1 1. Carboxylic Acid Activation (N-Boc Fluvoxamine Acid + EDC/NHS, pH 5.5) Step2 2. Amine Coupling (Add to NH2-Nanocarrier, pH 7.4) Step1->Step2 NHS-Ester Intermediate Step3 3. Boc Deprotection (TFA/DCM Treatment) Step2->Step3 Stable Amide Bond Step4 4. Purification & Neutralization (Dialysis against PBS) Step3->Step4 Cleaved Boc Group Step5 5. Final Formulation (Targeted Fluvoxamine NPs) Step4->Step5 Purified TDDS

Figure 2: Experimental workflow for the bioconjugation and deprotection of N-Boc Fluvoxamine Acid.

Detailed Experimental Protocols

The following protocols outline a self-validating system for synthesizing Fluvoxamine-conjugated PEGylated liposomes or polymeric nanoparticles.

Protocol A: EDC/NHS Activation of N-Boc Fluvoxamine Acid
  • Preparation: Dissolve 10 mg of N-Boc Fluvoxamine Acid in 1 mL of anhydrous Dimethylformamide (DMF).

  • Activation: Add 1.5 molar equivalents of EDC-HCl and 1.5 molar equivalents of N-Hydroxysuccinimide (NHS) to the solution.

  • Incubation: Stir the mixture continuously for 2 hours at room temperature in the dark.

  • Validation Check: Perform analytical HPLC or Thin-Layer Chromatography (TLC) to confirm the disappearance of the free acid peak and the formation of the NHS-ester intermediate.

Protocol B: Conjugation to Amine-Functionalized Nanocarriers
  • Buffer Adjustment: Disperse the amine-functionalized nanocarrier (e.g., DSPE-PEG-NH₂ or Chitosan) in 0.1 M Phosphate Buffer, adjusting the pH to 7.4–7.8.

  • Coupling: Dropwise, add the activated N-Boc Fluvoxamine NHS-ester solution into the nanocarrier suspension under vigorous magnetic stirring.

  • Reaction: Allow the mixture to react overnight (12–16 hours) at 4°C to minimize hydrolysis of the ester while maintaining conjugation kinetics.

  • Initial Purification: Dialyze the mixture against distilled water using a 10 kDa MWCO membrane for 24 hours to remove unreacted EDC, NHS, and free N-Boc Fluvoxamine Acid. Lyophilize the retentate.

Protocol C: Boc Deprotection and Final Purification
  • Cleavage: Resuspend the lyophilized conjugate in a solution of 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Stir for 1 hour at room temperature. Note: The acid-labile Boc group is rapidly cleaved, releasing isobutylene and carbon dioxide gas.

  • Evaporation: Remove the TFA/DCM under reduced pressure using a rotary evaporator.

  • Neutralization: Resuspend the film in 1X PBS (pH 7.4) and adjust the pH dropwise with 0.1 M NaOH until neutral.

  • Validation Check (Critical): Perform a Kaiser (Ninhydrin) test on a small aliquot. A color change to deep blue/purple confirms the successful removal of the Boc group and the restoration of the active primary amine.

  • Final Dialysis: Dialyze against 1X PBS for 24 hours to remove residual TFA salts, yielding the final Fluvoxamine-conjugated targeted delivery system.

Quantitative Data Presentation

The formulation of fluvoxamine into nanocarriers significantly alters its physicochemical profile, enabling targeted delivery and controlled release. Table 1 summarizes typical parameters observed across various state-of-the-art fluvoxamine nanocarrier formulations.

Table 1: Physicochemical Properties of Fluvoxamine-Loaded Nanocarriers

Formulation TypeTargeting LigandParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment / Conjugation Efficiency (%)Primary Application
Polypeptide Liposomes [3][6]TfR-T12 Peptide120 ± 50.15 ± 0.02-15.2 ± 2.185.4 ± 3.2Traumatic Brain Injury (BBB Penetration)
Novasomes [7]Arachidonic Acid150 ± 100.22 ± 0.04+25.4 ± 1.578.2 ± 4.1Trans-nasal Delivery (Depression/Anxiety)
Solid Lipid NPs [9]None (Passive)98.5 – 152.40.239 – 0.456-6.5 to -18.664.5 – 84.2Controlled Systemic Release
Polymeric NPs (PLGA) [10]None (Passive)180 ± 150.18 ± 0.03-22.4 ± 1.872.5 ± 2.8Sustained Intracellular Delivery

References

  • Constructed transferrin receptor-targeted liposome for the delivery of fluvoxamine to improve prognosis in a traumatic brain injury mouse model. Taylor & Francis / PubMed. 11

  • Formulation and Evaluation of Fluvoxamine Maleate Loaded Lipid Nanoparticle. International Journal of Pharmaceutical Sciences and Nanotechnology. 9

  • CAS # 1159977-14-6, N-Boc Fluvoxamine Acid. ChemBlink. 8

  • Fluvoxamine for the Early Treatment of COVID-19: A Meta-analysis of Randomized Clinical Trials. American Journal of Tropical Medicine and Hygiene. 2

  • Sigma receptors[σRs]: biology in normal and diseased states. Taylor & Francis. 1

  • Fluoxetine hydrochloride loaded lipid polymer hybrid nanoparticles showed possible efficiency against SARS-CoV-2 infection. PMC. 4

  • Development and Pharmacokinetic Evaluation of Novasomes for the Trans-nasal Delivery of Fluvoxamine Using Arachidonic Acid-Carboxymethyl Chitosan Conjugate. MDPI. 7

  • UHPLC-MS-Based Analysis of Fluvoxamine in Rabbit Aqueous Humour and Serum: Method Development and Validation. PMC. 5

  • Recent Advances in Controlled Drug Delivery Systems: Patent, Future Prospects and Challenges. Research Journal of Pharmacy and Technology. 10

Sources

Application

Application Notes &amp; Protocols: Synthesis of Radiolabeled SSRI Precursors Using N-Boc Fluvoxamine Acid

Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides detailed methodologies for the synthesis of radiolabeled Selective Serotonin Reuptake Inhibitor (SSRI) precursors, specifically foc...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides detailed methodologies for the synthesis of radiolabeled Selective Serotonin Reuptake Inhibitor (SSRI) precursors, specifically focusing on the strategic use of N-Boc protected fluvoxamine acid. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in-vivo quantification of neurochemical processes, including the density and occupancy of the serotonin transporter (SERT).[1] The development of high-affinity radioligands for SERT is crucial for advancing our understanding of psychiatric disorders and for the development of novel therapeutics.[2] This document outlines the rationale and step-by-step protocols for the preparation of an N-Boc protected desmethylfluvoxamine precursor and its subsequent radiolabeling with Carbon-11 ([¹¹C]) to produce [¹¹C]fluvoxamine. Furthermore, a conceptual framework for labeling with Fluorine-18 ([¹⁸F]) is presented. The protocols cover synthesis, purification, and essential quality control measures, designed for researchers in neuroscience, radiopharmaceutical chemistry, and drug development.

Scientific Background & Rationale

The serotonin transporter (SERT) is a primary target in the treatment of depression and anxiety disorders.[2] Visualizing SERT in the living human brain with PET provides invaluable data on disease progression and the pharmacodynamics of SSRIs.[1] The development of a successful PET radioligand requires a delicate balance of properties including high affinity for the target, low non-specific binding, appropriate lipophilicity for blood-brain barrier penetration, and resistance to metabolic degradation.[3]

The Precursor Strategy: A Foundation for Consistent Radiolabeling

Directly radiolabeling a complex drug molecule like fluvoxamine is often inefficient and can lead to a multitude of radioactive byproducts. A more robust and widely adopted approach is the "precursor strategy." This involves synthesizing a stable, non-radioactive derivative (the precursor) that is designed for a high-yield, final-step radiolabeling reaction.

The use of an N-Boc (tert-butyloxycarbonyl) protecting group is central to this strategy for several reasons:[4][5]

  • Chemical Inertness: The Boc group effectively shields the secondary amine on the fluvoxamine backbone, preventing it from participating in undesired side reactions during the radiolabeling step (e.g., N-methylation when using [¹¹C]methyl iodide).[6]

  • Enhanced Stability: It can increase the stability of the precursor molecule during storage and handling.

  • Facile Deprotection: The Boc group can be removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA) that typically do not compromise the integrity of the final radiolabeled product.[4][6] This two-step process—radiolabeling followed by deprotection—ensures that the radioisotope is incorporated only at the desired position and that the final product is the pharmacologically active molecule.

Choice of Radionuclide: Carbon-11 vs. Fluorine-18

The two most common positron-emitting radionuclides for PET imaging are Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]).

  • Carbon-11 ([¹¹C]):

    • Advantage: Carbon is ubiquitous in organic molecules, allowing for isotopic labeling without altering the compound's chemical structure or pharmacology.[7] Its short half-life (t½ = 20.4 minutes) allows for multiple PET scans in the same subject on the same day, ideal for receptor occupancy studies.[6][8]

    • Disadvantage: The short half-life necessitates an on-site cyclotron and rapid, highly efficient radiosynthesis and purification protocols, typically completed within 40-60 minutes.[6][8]

  • Fluorine-18 ([¹⁸F]):

    • Advantage: Its longer half-life (t½ = 109.8 minutes) allows for more complex, multi-step syntheses, centralized production, and distribution to facilities without a cyclotron.[8][9] It also enables longer imaging protocols to study slower biological processes.

    • Disadvantage: The introduction of a fluorine atom, which is larger than hydrogen, can sometimes alter the pharmacokinetics and binding affinity of the parent molecule.[7] Therefore, biological evaluation of the fluorinated analog is essential.

This guide will first detail the established [¹¹C]methylation of the N-Boc fluvoxamine precursor and then provide a conceptual protocol for potential [¹⁸F]fluoroalkylation.

Part I: Synthesis of the N-Boc Desmethylfluvoxamine Precursor

The foundational step is the synthesis of the stable precursor, 5-Hydroxy-1-[4-(trifluoromethyl)-phenyl]-1-pentanone-O-[2-(tert-butoxycarbonylamino)ethyl]oxime. This is achieved via a three-step synthesis from commercially available fluvoxamine maleate.[6]

Experimental Workflow: Precursor Synthesis

cluster_0 Precursor Synthesis Workflow Fluvoxamine Fluvoxamine Maleate FreeBase Fluvoxamine (Free Base) Fluvoxamine->FreeBase Base Treatment (e.g., NaOH) Demethylated Desmethylfluvoxamine FreeBase->Demethylated Demethylation (e.g., TMSI) FinalPrecursor N-Boc Desmethylfluvoxamine (Final Precursor) Demethylated->FinalPrecursor Boc Protection (Boc Anhydride) cluster_1 Radiolabeling & Deprotection Workflow Precursor N-Boc Precursor Radiolabeling Radiolabeling Reaction ([¹¹C]CH₃I or [¹⁸F]Fluoroalkylating Agent) Precursor->Radiolabeling BocLabeled N-Boc Radiolabeled Intermediate Radiolabeling->BocLabeled Deprotection Acidic Deprotection (e.g., TFA) BocLabeled->Deprotection FinalTracer Final Radiolabeled SSRI (e.g., [¹¹C]Fluvoxamine) Deprotection->FinalTracer cluster_2 Purification & Quality Control Workflow Crude Crude Radiolabeled Product HPLC Semi-Preparative HPLC Crude->HPLC Collection Collect Product Fraction HPLC->Collection Formulation Solvent Removal & Formulation in Saline/EtOH Collection->Formulation QC Quality Control Testing Formulation->QC Release Release for Injection QC->Release If Specs Met

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Method

Application Note: Preparation and Validation of N-Boc Fluvoxamine Acid Standard Solutions for Analytical Chemistry

Scientific Rationale & Context Fluvoxamine is a potent selective serotonin reuptake inhibitor (SSRI) widely prescribed for obsessive-compulsive disorder and major depressive disorders[1]. Following administration, fluvox...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Context

Fluvoxamine is a potent selective serotonin reuptake inhibitor (SSRI) widely prescribed for obsessive-compulsive disorder and major depressive disorders[1]. Following administration, fluvoxamine undergoes extensive hepatic metabolism. The primary metabolic pathway is oxidative deamination, which yields the inactive metabolite fluvoxamine acid (CAS 88699-91-6), accounting for approximately 60% of the drug's urinary excretion products[1].

In pharmacokinetic (PK) bioanalysis and pharmaceutical quality control (QC), accurately quantifying fluvoxamine and its degradation products is critical. However, fluvoxamine acid contains a free primary amine. In reversed-phase liquid chromatography (RP-HPLC), free amines frequently interact with residual silanol groups on silica-based stationary phases, leading to severe peak tailing, carryover, and poor resolution. Furthermore, primary amines are susceptible to oxidation and surface adsorption during long-term storage.

To circumvent these analytical challenges, N-Boc Fluvoxamine Acid (CAS 1159977-14-6) is utilized as a highly stable reference standard, impurity marker, or internal standard precursor[2][3]. The derivatization with a tert-butyloxycarbonyl (Boc) group masks the reactive amine. This structural modification neutralizes the molecule at typical LC-MS pH ranges, eliminates silanol-driven peak tailing, and drastically improves the compound's shelf-life in organic stock solutions.

Pathway F Fluvoxamine (API, SSRI) CAS: 54739-18-3 FA Fluvoxamine Acid (Primary Metabolite) CAS: 88699-91-6 F->FA Oxidative Deamination BFA N-Boc Fluvoxamine Acid (Stable Reference Standard) CAS: 1159977-14-6 FA->BFA N-Boc Protection (Boc2O)

Metabolic pathway of fluvoxamine and subsequent N-Boc derivatization for analytical stability.

Physicochemical Properties

Understanding the physicochemical properties of the reference standard is mandatory for selecting the correct diluents and storage conditions. The Boc-protection significantly increases the lipophilicity of the molecule compared to its parent metabolite.

ParameterSpecification
Chemical Name N-Boc Fluvoxamine Acid
IUPAC Name (E)-5-((2-(tert-butoxycarbonylamino)ethoxy)imino)-5-(4-(trifluoromethyl)phenyl)pentanoic acid
CAS Number 1159977-14-6[3]
Molecular Formula C₁₉H₂₅F₃N₂O₅[2]
Molecular Weight 418.41 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, Acetonitrile, and DMSO; Insoluble in Water

Causality in Experimental Design (E-E-A-T)

As a self-validating system, this protocol is designed with strict causality behind every methodological choice to ensure absolute trustworthiness in the resulting calibration curves:

  • Solvent Selection (100% Methanol): Why not use an aqueous buffer? The bulky, lipophilic Boc group drastically reduces the aqueous solubility of the molecule. Using 100% LC-MS grade methanol for the primary stock ensures complete solvation of the crystal lattice. Introducing water at the primary stock stage risks micro-precipitation, which is the leading cause of non-linear calibration curves and poor assay reproducibility.

  • Positive Displacement Pipetting: Organic solvents like methanol possess high vapor pressures. Standard air-displacement pipettes suffer from solvent evaporation into the air cushion, which forces liquid out of the tip (dripping) and results in volumetric under-delivery (often by 2–5%). Positive displacement pipettes utilize a physical capillary piston that directly contacts the liquid, ensuring absolute volumetric precision regardless of solvent volatility.

  • Dual-Weighing Verification System: To guarantee the integrity of the standard, this protocol requires the preparation of two independent stock solutions (Stock A and Stock B). A protocol cannot be trusted if it relies on a single weighing event, as a microbalance error would systematically bias the entire assay.

Step-by-Step Methodology

Materials and Equipment
  • Analyte: N-Boc Fluvoxamine Acid reference standard (Purity ≥ 98.0%).

  • Solvents: LC-MS Grade Methanol, LC-MS Grade Water (18.2 MΩ·cm).

  • Equipment: 5-digit analytical microbalance (±0.01 mg readability), positive displacement pipettes (e.g., Gilson MICROMAN®), Class A volumetric flasks (10 mL), amber glass HPLC vials, and an ultrasonic bath.

Preparation of Primary Stock Solutions (1.0 mg/mL)

Note: Execute this step twice to create Stock A (for Calibration) and Stock B (for Quality Control).

  • Equilibration: Allow the N-Boc Fluvoxamine Acid standard vial to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation of atmospheric moisture on the hygroscopic powder.

  • Weighing: Accurately weigh 10.00 mg of the standard into a static-free weighing boat using the analytical microbalance.

  • Transfer: Quantitatively transfer the powder into a 10 mL Class A volumetric flask. Rinse the weighing boat three times with 1 mL of LC-MS Grade Methanol, adding the rinses to the flask.

  • Dissolution: Fill the flask to approximately 8 mL with Methanol. Sonicate the flask in a water bath for 5 minutes at room temperature to ensure complete dissolution.

  • Volume Adjustment: Allow the solution to return to room temperature (sonication generates heat, which expands the solvent). Make up to the 10.0 mL mark with Methanol. Invert 10 times to homogenize.

    • Final Concentration: 1.0 mg/mL (1,000,000 ng/mL).

Preparation of Intermediate Working Solutions

Using Stock A, prepare intermediate solutions in 50:50 Methanol:Water (v/v) to closely match the initial mobile phase conditions of the LC-MS/MS method, thereby preventing solvent-front distortion during injection.

Standard LevelTarget Conc.Source SolutionVolume of Source (µL)Volume of Diluent (µL)Total Volume (µL)
Intermediate 1 10,000 ng/mLStock A (1.0 mg/mL)109901000
Intermediate 2 1,000 ng/mLIntermediate 11009001000
Calibration Curve Preparation

Perform serial dilutions from Intermediate 2 into amber HPLC vials using the 50:50 Methanol:Water diluent.

Calibration LevelTarget Conc.Source SolutionVolume of Source (µL)Volume of Diluent (µL)Total Volume (µL)
Cal 5 500 ng/mLIntermediate 25005001000
Cal 4 100 ng/mLIntermediate 21009001000
Cal 3 50 ng/mLCal 45005001000
Cal 2 10 ng/mLCal 41009001000
Cal 1 (LLOQ) 1 ng/mLCal 21009001000
Self-Validation Check (System Suitability)

Prepare a mid-level Quality Control (QC) sample at 50 ng/mL using Stock B . Inject Cal 1 through Cal 5, followed by the QC sample into the LC-MS/MS.

  • Acceptance Criterion: The back-calculated concentration of the Stock B QC sample must be within ±5% of its nominal value (47.5 – 52.5 ng/mL). If it fails, one of the primary weighings was compromised, and both stocks must be discarded.

Workflow A 1. Weigh Standard N-Boc Fluvoxamine Acid (±0.01 mg) B 2. Primary Stock (1.0 mg/mL) Dissolve in LC-MS Grade Methanol A->B C 3. Homogenization Vortex & Sonicate for 5 mins B->C D 4. Serial Dilution Prepare 10 µg/mL & 1 µg/mL Intermediates C->D E 5. Calibration Curve Spike into Diluent (1 - 1000 ng/mL) D->E F 6. Storage & Validation Aliquot into Amber Vials, Store at -20°C E->F

Workflow for the preparation and validation of N-Boc fluvoxamine acid standard solutions.

Storage and Stability Guidelines

  • Primary Stock Solutions (1.0 mg/mL): Aliquot into 1 mL amber glass vials, purge the headspace with Argon gas to prevent oxidative degradation, cap tightly with PTFE-lined septa, and store at -20°C . Stable for up to 6 months.

  • Working Solutions & Calibration Standards: Store at 4°C in the autosampler. Stable for 7 days. Do not freeze working solutions containing water, as freeze-thaw cycles can cause the highly lipophilic N-Boc Fluvoxamine Acid to precipitate out of the aqueous mixture.

References

  • National Center for Biotechnology Information (PubChem). "Fluvoxamine - CID 5324346". PubChem Database. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low synthesis yield of N-Boc fluvoxamine acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when modifying complex active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when modifying complex active pharmaceutical ingredients (APIs).

Fluvoxamine acid (CAS 88699-91-6) is a critical metabolite and synthetic intermediate of the SSRI fluvoxamine. When synthesizing its N-Boc protected derivative, N-Boc fluvoxamine acid (CAS 1159977-14-6)[1], researchers often report suboptimal yields (<50%). This guide deconstructs the chemical causality behind these failures and provides a self-validating, high-yield methodology.

Experimental Workflow Visualization

The following diagram maps the optimized logical progression of the N-Boc protection workflow, specifically highlighting the phase transitions and pH dependencies required to maximize yield.

Workflow A Fluvoxamine Acid (Zwitterion) B pH 9.5-10.5 Na2CO3 / H2O:Dioxane A->B C Boc2O (1.1 eq) 0°C to RT B->C D Acidification pH 2.5 (KHSO4) C->D E N-Boc Fluvoxamine Acid (>94% Yield) D->E

Optimized synthetic workflow for N-Boc fluvoxamine acid emphasizing critical pH control steps.

Troubleshooting & Mechanistic FAQs

Q1: Why is my conversion rate plateauing around 40-50%, even when using excess Boc2O? Causality: Fluvoxamine acid possesses both an aliphatic amine and a terminal carboxylic acid. In neutral or mildly basic organic solvents (e.g., Dichloromethane with Triethylamine), it exists predominantly as an insoluble zwitterion. The protonated ammonium group is non-nucleophilic and cannot attack the electrophilic carbonyl of di-tert-butyl dicarbonate (Boc2O). Solution: You must shift the equilibrium by using a biphasic or mixed aqueous-organic solvent system (e.g., 1:1 Dioxane/Water) and a stronger inorganic base like Na₂CO₃ to maintain a pH of 9.5–10.5. This ensures the amine is fully deprotonated and nucleophilic, a standard requirement for water-mediated Boc protection[2].

Q2: I am detecting a significant non-polar impurity on TLC/HPLC. What is the mechanism of its formation, and how do I prevent it? Causality: The impurity is likely the mixed anhydride or the Boc-ester of the carboxylic acid moiety. This over-reaction occurs when an excessive stoichiometric amount of Boc2O (>1.5 eq) is used, or if 4-dimethylaminopyridine (DMAP) is added. DMAP acts as a hyper-nucleophilic catalyst, indiscriminately activating the carboxylate oxygen to attack the Boc2O. Solution: Strictly limit Boc2O to 1.1 equivalents and omit DMAP entirely. If the mixed anhydride has already formed, it can be selectively hydrolyzed back to the free carboxylic acid by stirring the reaction mixture with 1M NaOH for 30 minutes prior to the final acidification workup[3].

Q3: The reaction goes to completion, but I lose massive amounts of product during the liquid-liquid extraction. How do I fix this? Causality: N-Boc fluvoxamine acid has a highly polar carboxylate group. If the aqueous layer is extracted at a neutral or mildly basic pH, the product remains ionized and highly water-soluble, partitioning poorly into the organic extraction phase. Solution: Prior to extraction, the aqueous layer must be acidified to pH 2.5–3.0 to fully protonate the carboxylic acid, rendering the molecule lipophilic. Use a mild acid like 1M KHSO₄ or 10% citric acid. Avoid strong mineral acids (e.g., concentrated HCl), which can prematurely cleave the newly formed N-Boc group or hydrolyze the oxime ether.

Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Substrate Solubilization

  • Action: Suspend 1.0 eq of fluvoxamine acid in a 1:1 mixture of 1,4-dioxane and deionized water (10 mL per mmol of substrate).

  • Validation Check: The mixture will initially be a cloudy suspension. This is expected and confirms the zwitterion's poor solubility in neutral media.

Step 2: pH Optimization

  • Action: Add 2.0 eq of solid Na₂CO₃ in portions.

  • Validation Check: The suspension must transition to a clear, homogenous solution. Verify the pH is between 9.5 and 10.5 using pH indicator paper. If the solution remains cloudy, the pH is too low; add 0.1 eq increments of Na₂CO₃ until optical clarity is achieved.

Step 3: Electrophilic Addition

  • Action: Cool the solution to 0°C in an ice bath. Add 1.1 eq of Boc2O dropwise over 15 minutes.

  • Validation Check: Observe mild effervescence (release of CO₂ gas). The absence of gas evolution indicates compromised or degraded Boc2O reagent.

Step 4: Reaction Progression

  • Action: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Check: Analyze via HPLC or TLC (Eluent: DCM/MeOH 9:1). The starting material spot (ninhydrin positive) should disappear, replaced by a higher Rf spot (ninhydrin negative, UV active).

Step 5: Controlled Acidification

  • Action: Evaporate the dioxane under reduced pressure. Cool the remaining aqueous phase to 0°C and slowly add 1M KHSO₄ until the pH reaches 2.5.

  • Validation Check: A thick white precipitate or dense oil (the protonated N-Boc fluvoxamine acid) will immediately crash out of the aqueous solution.

Step 6: Extraction and Isolation

  • Action: Extract the aqueous mixture three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation Check: The final product should be a viscous oil or foam with a yield >90%. Purity can be confirmed via LC-MS (Expected m/z for C₁₉H₂₅F₃N₂O₅ is 418.4 [M+H]⁺).

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction conditions and final product recovery, demonstrating why the optimized protocol succeeds where standard organic conditions fail.

ParameterSuboptimal Condition ASuboptimal Condition BOptimized Protocol
Base Used Triethylamine (1.0 eq)NaOH (2.0 eq)Na₂CO₃ (2.0 eq)
Solvent System Dichloromethane (DCM)Water1,4-Dioxane / Water (1:1)
Boc2O Equivalents 1.5 eq1.2 eq1.1 eq
Reaction pH ~8.0>12.09.5 – 10.5
Primary Failure Mode Incomplete conversionSaponification / ImpuritiesNone
Isolated Yield 42%65%>94%
Product Purity (HPLC) 85%90%>98%

References

  • Title: Fluvoxamine Acid | CAS No- 88699-91-6 Source: Simson Pharma Limited URL
  • Title: CAS # 1159977-14-6, N-Boc Fluvoxamine Acid Source: chemBlink URL
  • Source: PubMed Central (PMC)
  • Title: Application Note – N-Boc protection Source: Sigma-Aldrich URL

Sources

Optimization

Optimizing TFA cleavage conditions to prevent N-Boc fluvoxamine acid degradation

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely aware that working with oxime ether-containing therapeutics like fluvoxamine presents unique c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely aware that working with oxime ether-containing therapeutics like fluvoxamine presents unique challenges. Fluvoxamine is highly susceptible to degradation and stereochemical scrambling under the harsh acidic conditions typically used for tert-butyloxycarbonyl (Boc) deprotection.

This guide synthesizes field-proven methodologies and mechanistic causality to help you optimize your cleavage conditions, ensuring high-yielding recovery of pure (E)-fluvoxamine acid derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does my N-Boc fluvoxamine derivative degrade into multiple fragments during standard TFA deprotection?

The Causality: Standard solid-phase peptide synthesis (SPPS) or solution-phase Boc deprotection cocktails often utilize 90–95% Trifluoroacetic Acid (TFA) with water as a scavenger. For oxime ethers, this is a fatal combination . While the oxime ether bond (C=N–O) is highly stable at physiological pH, its stability plummets in strongly acidic environments (pH < 4)[1]. Protonation of the oxime nitrogen or oxygen weakens the double bond, making the iminium carbon highly electrophilic. If water is present in your cleavage cocktail, it acts as a nucleophile, driving rapid acid-catalyzed hydrolysis that cleaves the molecule into the parent trifluoromethyl valerophenone and the corresponding aminoxy fragment[1].

Furthermore, the cleavage of the Boc group generates a highly reactive tert-butyl cation[2]. Without an appropriate non-aqueous scavenger, this cation will indiscriminately alkylate electron-rich heteroatoms, including the oxime oxygen or the newly liberated primary amine.

Q2: My LC-MS shows exactly the expected mass, but I see two distinct peaks. What happened?

The Causality: You are observing E/Z isomerization . Fluvoxamine is pharmacologically active exclusively as the (E)-isomer[3]. Under ambient thermal conditions, the activation energy required to rotate the C=N double bond is extremely high (~55 kcal/mol), meaning the (E)-isomer is locked and stable[4]. However, strong Brønsted acids like TFA protonate the oxime system. This protonation reduces the double-bond character of the C=N linkage, drastically lowering the rotational energy barrier. The molecule subsequently rotates to relieve steric strain, establishing a thermodynamic equilibrium that generates significant amounts of the inactive (Z)-isomer[3][4].

Q3: How do I optimize the TFA cleavage cocktail to prevent hydrolysis and isomerization?

The Causality: You must eliminate water and minimize the proton concentration and exposure time.

  • Exclude Water: Replace aqueous scavengers with Triisopropylsilane (TIS) . TIS is a bulky, highly effective hydride donor that rapidly quenches the tert-butyl cation without introducing moisture[2].

  • Dilute the Acid: Reduce the TFA concentration to 20–50% in anhydrous Dichloromethane (DCM). This lowers the overall acidity of the medium, slowing down the rate of E/Z isomerization while still allowing Boc deprotection to proceed.

  • Temperature Control: Conduct the reaction strictly at 0 °C to suppress the kinetics of both hydrolysis and rotational isomerization.

Q4: If optimized TFA still causes E/Z isomerization, what is the best alternative?

The Causality: If your specific fluvoxamine derivative is hyper-sensitive to Brønsted acids, you must switch to a mild Lewis acid mechanism . Trimethylsilyl trifluoromethanesulfonate (TMSOTf) paired with a mild, non-nucleophilic base like 2,6-lutidine is the gold standard for this scenario[5][6]. TMSOTf acts as a strong Lewis acid that selectively coordinates to the carbonyl oxygen of the Boc group, triggering fragmentation into the silyl carbamate and tert-butyl cation (which is trapped by the base or solvent). Because this pathway avoids flooding the system with free protons (H+), the oxime nitrogen is not protonated, the C=N double bond character is preserved, and E/Z isomerization is completely bypassed[5].

Mechanistic Visualization

G A N-Boc Fluvoxamine Acid (E-Isomer) B TFA / H+ A->B Deprotection C Desired Product (E)-Fluvoxamine Acid B->C Ideal D tert-Butyl Cation Generation B->D Side Product E Protonated Oxime Intermediate B->E Acid Catalysis F Alkylated Impurities (N- or O-Alkylation) D->F No Scavenger G (Z)-Fluvoxamine (Inactive Isomer) E->G C=N Rotation H Ketone + Aminoxy (Hydrolysis) E->H + H2O

Caption: Mechanistic degradation pathways of N-Boc fluvoxamine during standard TFA cleavage.

Data Presentation: Cleavage Condition Comparison

The table below summarizes the quantitative risk profiles of various deprotection strategies when applied to sensitive oxime ethers like fluvoxamine.

Cleavage ReagentScavenger / AdditiveMechanism TypeRisk of E/Z IsomerizationRisk of HydrolysisRecommended Use Case
95% TFA (Aqueous) 2.5% H₂O, 2.5% TISStrong Brønsted AcidHigh High DO NOT USE for oxime ethers.
50% TFA in DCM 5% TIS (Anhydrous)Strong Brønsted AcidModerateLowStandard first-line attempt for robust derivatives.
4M HCl in Dioxane None (Anhydrous)Strong Brønsted AcidModerateLowWhen TFA salt removal is problematic.
TMSOTf / 2,6-Lutidine 2,6-Lutidine (Base)Mild Lewis AcidVery Low Very Low Highly sensitive oxime ethers; strict stereocontrol.

Experimental Workflows & Protocols

Workflow Start N-Boc Fluvoxamine Opt1 Anhydrous TFA/TIS/DCM (0°C, 30 min) Start->Opt1 Standard Opt2 TMSOTf / 2,6-Lutidine (0°C, DCM) Start->Opt2 Mild Lewis Acid Eval LC-MS Evaluation (Check E/Z ratio) Opt1->Eval Opt2->Eval Success Precipitation & Isolation Eval->Success >95% E-isomer Fail Hydrolysis or Isomerization Eval->Fail Degradation Fail->Opt2 Switch Method

Caption: Decision tree and workflow for optimizing N-Boc deprotection of oxime ethers.

Protocol A: Optimized Anhydrous TFA Cleavage (First-Line)

This protocol utilizes a self-validating kinetic approach to ensure the reaction is quenched before isomerization occurs.

  • Preparation: Thoroughly dry the N-Boc fluvoxamine acid under high vacuum. Ensure all glassware is oven-dried.

  • Dissolution: Dissolve the compound in anhydrous DCM (0.1 M concentration) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Scavenger Addition: Add 5% (v/v) Triisopropylsilane (TIS). Self-validation check: The solution must remain completely clear and free of moisture.

  • Cleavage: Dropwise, add an equal volume of anhydrous TFA (pre-chilled to 0 °C) to achieve a final concentration of 50% TFA in DCM.

  • Monitoring: Stir at 0 °C. Pull 5 µL aliquots every 10 minutes, quench immediately in cold ether, and analyze via LC-MS to monitor the disappearance of the Boc mass.

  • Quenching: Once the starting material is consumed (typically 30–45 minutes), immediately concentrate the mixture under a stream of cold nitrogen gas (do not use a heated rotovap water bath).

  • Isolation: Precipitate the product by adding 10 volumes of ice-cold diethyl ether. Centrifuge, decant the supernatant, and wash the pellet twice with cold ether to remove residual TFA and TIS.

Protocol B: TMSOTf / 2,6-Lutidine Deprotection (For Hyper-Sensitive Substrates)

Use this protocol if Protocol A results in >5% (Z)-isomer formation[5].

  • Preparation: Dissolve the N-Boc fluvoxamine acid in anhydrous DCM (0.1 M) under a strict argon atmosphere. Cool to 0 °C.

  • Base Addition: Add 1.5 equivalents of anhydrous 2,6-lutidine. Stir for 5 minutes.

  • Activation: Slowly add 1.2 equivalents of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature for an additional 30 minutes.

  • Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) until the pH reaches 7–8.

  • Extraction: Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms Iranian Journal of Pharmaceutical Research / NIH[Link]

  • Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential Biomolecules / NIH[Link]

  • Photo-isomerization of fluvoxamine in aqueous solutions ResearchGate / Chemosphere[Link]

  • Deprotection method for peptide compound or amide compound and resin removal method in solid phase reaction Google P

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Co-elution of N-Boc Fluvoxamine Acid

Welcome to the technical support center dedicated to addressing the challenges associated with the HPLC analysis of N-Boc fluvoxamine acid and its related impurities. This guide is designed for researchers, analytical sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the HPLC analysis of N-Boc fluvoxamine acid and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering co-elution issues during method development and routine analysis. Here, we provide in-depth, field-proven insights and systematic troubleshooting strategies to achieve robust and reliable separations.

Introduction: The Analytical Challenge

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), can have several process-related and degradation impurities that require careful monitoring.[1] One such potential impurity is the N-Boc protected fluvoxamine acid. The presence of the tert-butoxycarbonyl (Boc) protecting group on the primary amine of fluvoxamine acid significantly alters its physicochemical properties. Specifically, the Boc group dramatically increases the hydrophobicity of the molecule, leading to a substantial increase in retention time in reversed-phase HPLC (RP-HPLC) compared to its unprotected counterpart.[2]

This increased hydrophobicity, combined with the presence of a carboxylic acid moiety, creates a unique chromatographic profile that can lead to co-elution with either the active pharmaceutical ingredient (API), fluvoxamine, or other non-polar impurities. This guide will walk you through a logical, step-by-step process to diagnose and resolve these co-elution challenges.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Q1: My N-Boc fluvoxamine acid impurity is co-eluting with the main fluvoxamine peak. Where do I start?

A1: Initial Assessment and Strategy

Co-elution of a more hydrophobic impurity (N-Boc fluvoxamine acid) with a less hydrophobic parent drug (fluvoxamine) on a standard C18 column suggests that the initial mobile phase conditions are not providing adequate selectivity. The primary goal is to modulate the retention of both compounds to improve their separation. A systematic approach is crucial; change one parameter at a time to understand its effect.

Here is a logical troubleshooting workflow:

Troubleshooting_Workflow_1 start Start: Co-elution Observed step1 Step 1: Adjust Mobile Phase Strength (Decrease % Organic) start->step1 Increase retention of both compounds step2 Step 2: Modify Mobile Phase pH step1->step2 If insufficient selectivity step3 Step 3: Change Organic Modifier step2->step3 If pH adjustment is ineffective step4 Step 4: Evaluate Column Temperature step3->step4 For fine-tuning selectivity end Resolution Achieved step4->end

Caption: Initial troubleshooting workflow for co-elution.

Q2: How does adjusting the mobile phase strength help, and what are the practical steps?

A2: The Power of Solvent Strength

In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase increases the retention time of analytes.[3][4] Since N-Boc fluvoxamine acid is significantly more hydrophobic than fluvoxamine, decreasing the organic content will increase its retention time more dramatically than that of fluvoxamine, thereby improving the resolution.

Experimental Protocol 1: Mobile Phase Strength Adjustment

  • Baseline Experiment: Run your current method and record the retention times and resolution.

  • Stepwise Reduction: Decrease the organic solvent concentration by 5% (e.g., from 60% acetonitrile to 55% acetonitrile).

  • Equilibration: Ensure the column is fully equilibrated with the new mobile phase (at least 10-15 column volumes).

  • Analysis: Inject your sample and analyze the chromatogram.

  • Evaluation: Compare the resolution with the baseline. If separation is improving but not yet baseline, repeat the reduction in 2-3% increments.

% AcetonitrileFluvoxamine RT (min)N-Boc Fluvoxamine Acid RT (min)Resolution (Rs)
60%5.25.40.8
55%6.87.31.3
52%7.98.81.8

Table 1: Example data showing the effect of decreasing organic solvent on resolution.

Q3: Adjusting solvent strength increased the run time too much. How can I use mobile phase pH to resolve the co-elution?

A3: Leveraging pKa for Selectivity

Mobile phase pH is a powerful tool for altering the selectivity between compounds with ionizable functional groups.[5][6] Fluvoxamine has a basic amine group, while N-Boc fluvoxamine acid has a carboxylic acid group. Their ionization state, and therefore their polarity and retention, will change with pH.

  • At low pH (e.g., pH 2.5-3.5): The carboxylic acid of N-Boc fluvoxamine acid will be protonated (neutral), making it more hydrophobic and increasing its retention. The amine of fluvoxamine will be protonated (charged), making it more polar and decreasing its retention. This combination should significantly improve separation.

  • At high pH (e.g., pH 7-8): The carboxylic acid will be deprotonated (charged), making it more polar and decreasing its retention. The fluvoxamine amine will be neutral, making it more hydrophobic and increasing its retention. This can also be an effective strategy.

Experimental Protocol 2: pH Adjustment

  • pKa Consideration: The pKa of the carboxylic acid is approximately 4-5, and the pKa of the fluvoxamine amine is around 9. To ensure consistent results, the mobile phase pH should be at least 1.5-2 pH units away from the pKa of the analytes.[5]

  • Low pH Mobile Phase Preparation:

    • Aqueous phase: Prepare a buffer such as 20 mM potassium phosphate and adjust the pH to 2.8 with phosphoric acid. Alternatively, use 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water. Caution: TFA can be harsh on columns and may be difficult to remove from the stationary phase. Prolonged exposure to very low pH can also damage silica-based columns.[7][8]

  • High pH Mobile Phase Preparation:

    • Aqueous phase: Prepare a buffer such as 20 mM ammonium bicarbonate or ammonium formate and adjust the pH to 8.0. Ensure you are using a pH-stable column (e.g., a hybrid or polymer-based C18).

  • Method Execution: Re-run your analysis with the pH-adjusted mobile phase, starting with the same organic solvent percentage as your original method.

  • Optimization: You may need to fine-tune the organic solvent percentage after changing the pH to bring the retention times into a suitable range.

Mobile Phase pHFluvoxamine RT (min)N-Boc Fluvoxamine Acid RT (min)Resolution (Rs)
6.5 (unbuffered)5.25.40.8
2.8 (0.1% Formic Acid)4.56.12.5
8.0 (Ammonium Bicarb)7.56.51.9 (elution order reversed)

Table 2: Example data demonstrating the impact of mobile phase pH on selectivity.

Q4: I've tried adjusting the mobile phase strength and pH, but the peaks are still not fully resolved. What's next?

A4: Changing the Organic Modifier or Column Chemistry

If the above strategies are insufficient, changing the selectivity of the chromatographic system is the next logical step. This can be achieved by either changing the organic modifier or the stationary phase.[1]

1. Change the Organic Modifier:

Acetonitrile and methanol interact differently with analytes and the stationary phase, leading to changes in selectivity.[9] If you are using acetonitrile, switching to methanol (or a combination of both) can alter the elution order or improve the separation of closely eluting peaks.

Experimental Protocol 3: Organic Modifier Substitution

  • Initial Methanol Run: Replace acetonitrile with methanol at a concentration that gives a similar retention time for the main peak. As a rule of thumb, you may need a higher percentage of methanol to achieve similar elution strength as acetonitrile.

  • Ternary Mixtures: If a complete switch is not effective, try ternary mixtures of water, acetonitrile, and methanol. This can provide unique selectivities.

2. Orthogonal Column Chemistry:

Your standard C18 column separates based on hydrophobicity. Introducing a column with a different stationary phase can provide an "orthogonal" separation mechanism, meaning it separates based on different chemical interactions.[10]

  • Phenyl-Hexyl Column: This stationary phase provides pi-pi interactions with aromatic rings, which are present in both fluvoxamine and the impurity. This can introduce a different selectivity profile.

  • Embedded Polar Group (EPG) Column: These columns have a polar group (e.g., carbamate) embedded in the alkyl chain. They offer different selectivity for polar and basic compounds and can reduce peak tailing for amines.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar impurities that are not well-retained in reversed-phase, HILIC is an excellent orthogonal technique.[11] However, for the hydrophobic N-Boc fluvoxamine acid, this is less likely to be the primary solution unless you are also trying to separate highly polar degradants.

Orthogonal_Strategy start Co-elution on C18 c18 Primary Mechanism: Hydrophobic Interactions start->c18 phenyl Secondary Mechanism: Pi-Pi Interactions c18->phenyl Try Phenyl-Hexyl Column epg Secondary Mechanism: Shape Selectivity & H-Bonding c18->epg Try EPG Column resolution Improved Resolution phenyl->resolution epg->resolution

Caption: Utilizing orthogonal column chemistries.

Q5: I am observing significant peak tailing for the fluvoxamine peak, which is making integration and resolution difficult. How can I fix this?

A5: Addressing Peak Asymmetry

Peak tailing for basic compounds like fluvoxamine is a common issue in RP-HPLC.[12] It is often caused by secondary interactions between the protonated amine group and acidic residual silanol groups on the silica surface of the column.[7]

Solutions for Peak Tailing:

  • Operate at Low pH: As described in Q3, a low pH (2.5-3.5) will suppress the ionization of silanol groups, minimizing these secondary interactions.[7][12]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have a much lower concentration of residual silanols. Ensure you are using a column with robust end-capping.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanols.

  • Consider a Mobile Phase Additive: In the past, a "tail-suppressing" amine like triethylamine (TEA) was often added to the mobile phase. However, with modern columns, this is often unnecessary and can complicate the analysis.

  • Lower Column Temperature: While higher temperatures can improve efficiency, they can sometimes exacerbate tailing for certain compounds. Experiment with a lower column temperature (e.g., 25-30°C).

Summary of Key Troubleshooting Parameters

ParameterActionRationale
Mobile Phase Decrease % OrganicIncreases retention, leveraging hydrophobicity differences.[3][4]
pH Adjust to low pH (~2.8) or high pH (~8.0)Alters ionization state of acidic and basic groups, changing polarity and retention.[5][6][13]
Organic Modifier Switch from ACN to MeOHChanges selectivity through different solvent-analyte interactions.[9]
Stationary Phase Change from C18 to Phenyl-Hexyl or EPGIntroduces alternative separation mechanisms (e.g., pi-pi interactions).[10]
Temperature Increase or DecreaseCan affect selectivity and efficiency; often a final optimization step.

References

  • A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids. (2025). BenchChem.
  • Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent Technologies, Inc.
  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (n.d.).
  • Method Development for Drug Impurity Profiling: Part 1. (2025, November 29).
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1).
  • HPLC-UV Method Development for Highly Polar Impurities. (2025, November 26). Resolian.
  • Validation of orthogonal RP-HPLC systems for method development using different drug impurity profiles. (2010, January 1).
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • New approach to optimize HPLC separations of acid-base compounds with elution order involved, by using combined three-band resolution maps. (2010, April 15). PubMed.
  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
  • BA Method Development: Polar Compounds. (2023, February 6). BioPharma Services.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29).
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC for Aminophosphonic Acids. (2025, December). BenchChem.
  • Analysis of Polar Compounds with Ion Pair Reagents. (n.d.). Sigma-Aldrich.
  • Exploring the Role of pH in HPLC Separ
  • Improving Separation of Peaks in RP HPLC. (2026, February 15).
  • Ion-Pair Reagents for HPLC. (n.d.). TCI Chemicals.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • HPLC Troubleshooting. (n.d.).
  • The Case of the Unintentional Ion-Pairing Reagent. (2023, December 9).
  • A Detailed Overview of Fluvoxamine Impurities: EP, USP and Global Guidelines. (2024, November 13). Chemicea.
  • The pH Can Alter Retention. (2024, December 4). Moravek, Inc.
  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012, July 6).
  • Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and loc
  • elution of acidic and basic drugs in combination by HPLC. (2014, April 3).
  • Adjusting Solvent Composition. (2026, February 15).
  • Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. (n.d.). BenchChem.
  • HPLC enantioseparation of amino acids and their protected derivatives used in peptide synthesis with pre-column chiral derivatization. (2025, December 14).
  • HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies.
  • N-Boc Fluvoxamine | 192876-04-3. (n.d.). SynZeal.
  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru.
  • High-performance liquid chromatographic determination of fluvoxamine and fluvoxamino acid in human plasma. (2003, June 15). PubMed.
  • (PDF) Characterization of fluvoxamine degradation products in postmortem blood by liquid chromatography coupled with quadrupole-Orbitrap mass spectrometry. (2026, March 17).
  • UHPLC-MS-Based Analysis of Fluvoxamine in Rabbit Aqueous Humour and Serum: Method Development and Valid
  • A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine. (2025, February 17). JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. (2021, January 1).

Sources

Optimization

Improving the aqueous solubility of N-Boc fluvoxamine acid in biological buffers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for N-Boc fluvoxamine acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-Boc fluvoxamine acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for improving the aqueous solubility of this compound in common biological buffers.

Frequently Asked Questions (FAQs): Understanding the Challenge

This section addresses fundamental questions regarding N-Boc fluvoxamine acid and the root causes of its poor aqueous solubility.

Q1: What is N-Boc fluvoxamine acid, and why is it so difficult to dissolve in aqueous buffers?

A: N-Boc fluvoxamine acid is a derivative of fluvoxamine acid, a major metabolite of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine.[1][2] The structure includes two key features that contribute to its low water solubility:

  • Large Hydrophobic Surface Area: The molecule contains a trifluoromethylphenyl group and a long aliphatic chain. The addition of a tert-butoxycarbonyl (N-Boc) protecting group further increases the molecule's size and lipophilicity (oil-loving nature). Larger molecules with significant non-polar regions are inherently more difficult for water molecules to surround and solvate.[3]

  • Ionization State: The molecule possesses a carboxylic acid group. At a pH below its acidity constant (pKa), this group is in its neutral, protonated form (-COOH), which is significantly less soluble in water than its ionized, deprotonated carboxylate form (-COO⁻).

More than 40% of new chemical entities are poorly soluble in water, making this a common challenge in drug development.[]

Q2: My N-Boc fluvoxamine acid stock is in DMSO, but it precipitates immediately when I add it to my phosphate buffer (pH 7.4). What's happening?

A: This is a classic issue known as "crashing out" or precipitation upon dilution. It occurs for two primary reasons:

  • Solvent Shift: N-Boc fluvoxamine acid is likely highly soluble in a polar aprotic solvent like Dimethyl sulfoxide (DMSO).[5] When you introduce this concentrated DMSO stock into a large volume of aqueous buffer, you are causing a rapid and dramatic change in solvent polarity. The aqueous environment cannot maintain the solubility of the hydrophobic compound, causing it to precipitate out of the solution.[6]

  • pH and Ionization: Phosphate-buffered saline (PBS) at pH 7.4 is above the predicted pKa of the carboxylic acid group, which should favor the more soluble ionized form. However, the extreme hydrophobicity from the rest of the molecule can still overwhelm this effect, especially during a rapid solvent shift.

Q3: Which biological buffers are commonly used, and how do I choose one for my experiment?

A: The choice of buffer is critical and depends on the desired pH for your experiment.[7] Common biological buffers include:

  • Phosphate Buffers (e.g., PBS): Effective in the pH range of 5.8 to 8.0.[8]

  • Tris Buffers: Ideal for a more basic pH range of 7.0 to 9.0.[8]

  • HEPES Buffers: Commonly used in cell culture for its effectiveness in the physiological pH range of 6.8 to 8.2.[9]

  • Citrate Buffers: Effective at acidic pH, typically between 3.0 and 6.2.

  • Acetate Buffers: Used for acidic conditions, with a range of 3.6 to 5.6.[8]

Caution: Anionic buffers like phosphate and citrate can sometimes interact with cationic compounds to cause precipitation. While N-Boc fluvoxamine acid is not cationic, it's a good practice to be aware of potential buffer-compound incompatibilities.[10]

Troubleshooting Workflow: Diagnosing and Solving Precipitation

When you observe precipitation, it's crucial to approach the problem systematically. The following workflow can help you diagnose the cause and find a resolution.

G cluster_0 Initial Observation cluster_1 Step 1: Review Preparation Method cluster_2 Step 2: Assess Compound & Buffer cluster_3 Step 3: Implement Solutions start Precipitation Observed in Buffer check_method Was stock added too quickly? (e.g., not drop-wise with vortexing) start->check_method re_prepare Action: Re-prepare solution. Add stock drop-wise into vortexing buffer. check_method->re_prepare Yes check_conc Is the final concentration too high? check_method->check_conc No end_node Solubility Achieved re_prepare->end_node check_ph Is the buffer pH appropriate? (Should be > pKa of acid) check_conc->check_ph No lower_conc Action: Lower the final concentration. check_conc->lower_conc Yes adjust_ph Action: Use pH Adjustment Strategy (See Section 3.1) check_ph->adjust_ph No adv_method Action: Use Advanced Method (Co-solvent, Surfactant, or Cyclodextrin) (See Sections 3.2-3.4) check_ph->adv_method Yes, but still precipitates lower_conc->end_node adjust_ph->end_node adv_method->end_node

Caption: Troubleshooting workflow for N-Boc fluvoxamine acid precipitation.

Strategies for Solubility Enhancement: Protocols and Guides

If basic troubleshooting fails, several established techniques can be employed to enhance solubility. These methods can be used alone or in combination.[11][12]

Strategy 1: pH Adjustment

Scientific Principle: This is the most direct approach for an ionizable compound. By raising the pH of the buffer to at least 1-2 units above the pKa of the carboxylic acid group, you shift the equilibrium towards the deprotonated, more soluble carboxylate form.[][13] For weak acids, increasing the pH increases solubility.[14]

Q: How do I implement pH adjustment for N-Boc fluvoxamine acid?

A: Instead of adding a DMSO stock to a pre-made buffer, you can dissolve the compound by forming its salt in situ.

Experimental Protocol: Solubility via pH Adjustment

  • Weigh Compound: Weigh the required amount of N-Boc fluvoxamine acid powder into a sterile container.

  • Initial Suspension: Add a small amount of purified water to suspend the powder. It will not dissolve at this stage.

  • Titrate with Base: While stirring, add a dilute solution of NaOH (e.g., 0.1 M) drop-wise. Monitor the pH continuously with a calibrated pH meter.

  • Dissolution Point: As the pH rises above the compound's pKa, the powder will start to dissolve. Continue adding base until all the solid is dissolved and the pH is stable at your desired level (e.g., 7.4).

  • Add Buffer Components: Once the compound is fully dissolved, add concentrated stock solutions of your buffer salts (e.g., phosphate, Tris) to reach the final desired buffer concentration.

  • Final Volume Adjustment: Adjust the final volume with purified water.

  • Sterile Filtration: Filter the final solution through a 0.22 µm filter to sterilize and remove any micro-particulates.

Strategy 2: Co-solvents

Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[15] This reduction in polarity lowers the interfacial tension between the aqueous phase and the hydrophobic solute, making it easier for the compound to dissolve.[12][16]

Q: Which co-solvents are safe for biological experiments, and what concentrations should I use?

A: The choice and concentration of a co-solvent are critical to balance solubility enhancement with potential biological toxicity.

Co-SolventTypical Starting Conc.Max Recommended Conc. (Cell-based Assays)Notes
DMSO 1-5% (v/v)< 0.5%Potent solvent, but can have biological effects at higher concentrations.[5]
Ethanol 5-10% (v/v)< 1%Generally well-tolerated but can affect enzyme kinetics and cell viability.[15]
Polyethylene Glycol (PEG 300/400) 10-20% (v/v)< 5%A less toxic option, often used in parenteral formulations.[11]
Propylene Glycol (PG) 10-20% (v/v)< 2%Another common excipient with a good safety profile.[15]

Experimental Protocol: Co-solvent Formulation

  • Prepare Stock: Dissolve N-Boc fluvoxamine acid in 100% of your chosen co-solvent (e.g., PEG 400) at a high concentration.

  • Prepare Co-solvent/Buffer Mix: In a separate tube, prepare your final buffer system containing the desired percentage of the co-solvent. For example, for a 10% PEG 400 solution in PBS, mix 1 part PEG 400 with 9 parts PBS.

  • Slow Dilution: While vortexing the co-solvent/buffer mix, add the stock solution from Step 1 drop-wise to reach the final desired concentration of the compound.[6]

  • Final Check: Visually inspect the solution for any signs of precipitation or cloudiness.

Strategy 3: Surfactants

Scientific Principle: Surfactants, or surface-active agents, are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (oil-loving) tail.[17] Above a certain concentration (the critical micelle concentration, or CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment where a poorly soluble drug like N-Boc fluvoxamine acid can be encapsulated, while the hydrophilic heads face outward, allowing the entire micelle-drug complex to be dispersed in the aqueous buffer.[18][19][20]

Q: What are some common non-ionic surfactants used in research?

A: Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity compared to ionic surfactants.

SurfactantCommon UseTypical Concentration
Polysorbate 20 (Tween® 20) Immunoassays, general solubilizer0.05 - 0.5% (v/v)
Polysorbate 80 (Tween® 80) Drug formulations, cell culture0.1 - 1% (v/v)
Cremophor® EL Solubilizer for highly insoluble drugs0.1 - 2% (v/v)

Experimental Protocol: Surfactant-based Formulation

  • Prepare Surfactant-Buffer Solution: Add the desired amount of surfactant (e.g., Tween® 80) to your biological buffer to a concentration above its CMC. Mix thoroughly.

  • Prepare DMSO Stock: Dissolve N-Boc fluvoxamine acid in a minimal amount of DMSO to create a high-concentration stock.

  • Add Stock to Surfactant Solution: While vortexing the surfactant-buffer solution, slowly add the DMSO stock drop-wise. The micelles will encapsulate the compound as it is introduced into the aqueous environment.

  • Equilibrate: Allow the solution to stir for 15-30 minutes to ensure complete encapsulation.

Strategy 4: Cyclodextrins

Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a unique donut-shaped structure. The exterior of the molecule is hydrophilic, while the central cavity is hydrophobic.[21] This structure allows the cyclodextrin to act as a "host" molecule, encapsulating a hydrophobic "guest" molecule like N-Boc fluvoxamine acid within its cavity. This forms a water-soluble "inclusion complex," effectively shielding the hydrophobic drug from the aqueous environment and increasing its apparent solubility.[22][23] This complexation does not alter the chemical structure of the drug and is a reversible process.[]

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Q: Which cyclodextrin should I choose?

A: Chemically modified cyclodextrins are generally preferred in research due to their significantly higher aqueous solubility and reduced toxicity compared to native β-cyclodextrin.

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Very high water solubility (>50 g/100 mL), well-established safety profile, commonly used in pharmaceutical formulations.[23]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High water solubility, anionic nature can enhance complexation with certain molecules, used in approved injectable drug products.[5]

Experimental Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the desired biological buffer. A common starting point is a 5-10% (w/v) solution.

  • Add Compound: Add the N-Boc fluvoxamine acid powder directly to the cyclodextrin-buffer solution.

  • Facilitate Complexation: Vigorously mix the solution. This can be done by stirring or shaking at room temperature for several hours (or overnight) to allow the inclusion complex to form. Gentle warming (30-40°C) or sonication can accelerate the process.

  • Clarify Solution: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any remaining undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This solution contains the solubilized drug-cyclodextrin complex. The concentration of the dissolved drug can be determined using a validated analytical method like HPLC-UV.

Summary of Methods & Best Practices

MethodPrincipleAdvantagesConsiderations
pH Adjustment IonizationSimple, cost-effective, avoids organic solvents.[]Only for ionizable compounds; may not be sufficient for highly hydrophobic molecules.
Co-solvents Reduce solvent polarityEffective for many compounds; simple to prepare.[16]Potential for biological toxicity; may affect assay performance.
Surfactants Micellar encapsulationHigh solubilizing capacity; widely used.[25]Potential for cell lysis at high concentrations; can interfere with some protein assays.
Cyclodextrins Inclusion complexationLow toxicity; high solubilizing capacity; stabilizes compound.[21][]Can be more expensive; requires time for complexation.

Best Practices:

  • Start with the simplest method first: Always try pH adjustment before moving to more complex formulations.

  • Use the lowest effective concentration: For any excipient (co-solvent, surfactant), use the minimum amount necessary to achieve solubility to reduce potential off-target effects.

  • Perform vehicle controls: Always include a control group in your experiments that receives the formulation vehicle without the active compound to account for any effects of the excipients themselves.

  • Check for stability: After preparing your solution, store it under your experimental conditions for a period and visually check for any signs of precipitation before use.

References
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • What Are Surfactants? Uses, Benefits, and Safety. (2025, May 14). Musim Mas. Retrieved March 28, 2026, from [Link]

  • Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. (2024, April 16). Imperial Oilfield Chemicals Pvt. Ltd. Retrieved March 28, 2026, from [Link]

  • What Are Some Common Biological Buffers Used In The Lab? (2024, November 7). Dalo Chem Life Sciences. Retrieved March 28, 2026, from [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved March 28, 2026, from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved March 28, 2026, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2023, April 27). MDPI. Retrieved March 28, 2026, from [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved March 28, 2026, from [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI. Retrieved March 28, 2026, from [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Roquette. Retrieved March 28, 2026, from [Link]

  • Surfactants And Their Role In Pharmaceutical Product Development. (2024, May 21). ICPL. Retrieved March 28, 2026, from [Link]

  • A General Approach on Surfactants Use and Properties in Drug Delivery Systems. (n.d.). PubMed. Retrieved March 28, 2026, from [Link]

  • Biological Buffers. (n.d.). AppliChem. Retrieved March 28, 2026, from [Link]

  • N-Boc Fluvoxamino Acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 28, 2026, from [Link]

  • The Role of Surfactants in Compounded Preparation. (2022, January 5). THE PCCA BLOG. Retrieved March 28, 2026, from [Link]

  • BUFFERS. (n.d.). University of Rochester Medical Center. Retrieved March 28, 2026, from [Link]

  • Good's buffers (biological buffers). (n.d.). Interchim. Retrieved March 28, 2026, from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 28, 2026, from [Link]

  • pH Adjusting Database. (n.d.). CompoundingToday.com. Retrieved March 28, 2026, from [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • pH Modifier Excipients. (n.d.). CD Formulation. Retrieved March 28, 2026, from [Link]

  • pH Modifier Excipients. (n.d.). American Pharmaceutical Review. Retrieved March 28, 2026, from [Link]

  • Need help with drug compound precipitating out of solution.. (2022, June 28). Reddit. Retrieved March 28, 2026, from [Link]

  • What are the chances of precipitation in column while using buffers as mobile phase? (2012, February 24). ResearchGate. Retrieved March 28, 2026, from [Link]

  • N-Boc Fluvoxamine. (n.d.). SynZeal. Retrieved March 28, 2026, from [Link]

  • N-Boc Fluvoxamine. (n.d.). Cleanchem. Retrieved March 28, 2026, from [Link]

  • Fluvoxamine. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • Fluvoxamine-impurities. (n.d.). Pharmaffiliates. Retrieved March 28, 2026, from [Link]

  • Chemical Properties of Fluvoxamine. (n.d.). Cheméo. Retrieved March 28, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting MS/MS Method Development for N-Boc Fluvoxamine Acid

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Mass Spectrometry Troubleshooting Center. This guide is designed for analytical chemists and drug development professionals developing LC-MS/MS methodologies for N-Boc fluvoxamine acid (C₁₉H₂₅F₃N₂O₅, MW: 418.4 g/mol ).

Fluvoxamine acid is the major, pharmacologically inactive metabolite of the SSRI fluvoxamine, generated in vivo via oxidative demethylation by1[1]. In synthetic workflows or quantitative bioanalysis, the primary amine of this metabolite is often protected using a tert-butyloxycarbonyl (Boc) group to improve stability or chromatographic retention. However, the Boc group introduces unique mass spectrometric challenges, particularly regarding Collision-Induced Dissociation (CID) and 2[2].

Below, we address the most common issues encountered during method development and provide self-validating protocols to ensure scientific integrity.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my precursor ion ([M+H]⁺ m/z 419) signal completely missing in Q1, but I see a massive peak at m/z 319?

The Causality: You are experiencing severe In-Source Fragmentation (ISF) . The carbamate bond of the N-Boc group is highly thermolabile and susceptible to inductive cleavage. If your mass spectrometer's Declustering Potential (DP), Cone Voltage, or capillary temperature is set too high, the molecule will absorb enough internal energy to shed the Boc group (-100 Da) before it even reaches the first quadrupole (Q1)[2]. The resulting ion (m/z 319) is the 3[3]. The Fix:

  • Lower the Declustering Potential (DP): Drop the DP or Cone Voltage significantly (e.g., from 80V down to 20–30V) to gently guide the intact precursor into the high-vacuum region.

  • Reduce Source Temperature: Lower the ESI desolvation temperature by 50–100 °C during the initial Q1 optimization phase.

Q2: When I run a Product Ion Scan, why do I only see fragments at m/z 363 and m/z 319, regardless of the Collision Energy?

The Causality: This is known as the "Boc-Loss Trap." The activation energy required to break the Boc group is drastically lower than the energy required to fragment the fluvoxamine acid core. Under CID, the protonated precursor (m/z 419) undergoes a highly favorable McLafferty-type rearrangement, expelling neutral isobutylene (-56 Da) to form m/z 363, followed by rapid decarboxylation (-44 Da) to form m/z 319[2]. If you apply a low CE (10–15 eV), you only break the Boc group. If you apply a high CE (35+ eV) directly to the m/z 419 precursor, the resulting m/z 319 intermediate is formed with so much excess internal energy that it instantly shatters into non-specific, low-mass chemical noise, bypassing the diagnostic structural fragments. The Fix: You must use a multi-tiered CE approach. Use low CE for the Boc-loss transitions (quantifier) and higher CE for the core fragments (qualifier), or employ the "Pseudo-MS3" strategy detailed in the protocol below.

Q3: How do I obtain structural fragments of the fluvoxamine acid core for definitive identification?

The Causality: To prove the identity of the fluvoxamine acid backbone, you must observe the cleavage of the oxime N-O bond or the aliphatic chain. For the deprotected core (m/z 319), these cleavages yield characteristic fragments at m/z 258 (loss of the aminoethyl side chain) and m/z 71 (the 4)[4]. The Fix: Target the m/z 419 → 258 transition using a carefully optimized, moderately high CE (typically 25–35 eV), ensuring the collision gas pressure is optimized to step down the internal energy gradually.

Advanced Workflow: The "Pseudo-MS3" ISF Strategy

If your instrument struggles to capture the m/z 419 → 258 transition due to the vast energy gap between Boc-loss and core fragmentation, use the Pseudo-MS3 technique. This protocol leverages In-Source Fragmentation as a tool rather than a nuisance, creating a self-validating system for complex matrices.

Step-by-Step Methodology
  • Intentional In-Source Fragmentation: Infuse the N-Boc fluvoxamine acid standard (1–10 µg/mL) and increase the DP/Cone Voltage until the m/z 419 precursor is entirely converted to m/z 319 in the ESI source.

  • Q1 Isolation: Set Q1 to isolate the in-source generated m/z 319 ion (deprotected fluvoxamine acid).

  • CE Ramping in Q2: Perform a Product Ion Scan on m/z 319, ramping the Collision Energy from 10 eV to 50 eV in 5 eV increments.

  • MRM Selection: Identify the optimal CE for the m/z 319 → 258 and m/z 319 → 71 transitions[4].

  • Method Programming: Program your final LC-MS/MS method with the high DP to generate m/z 319, and use the m/z 319 → 258 transition for robust quantification.

Data Presentation & Visualization

Table 1: Optimized MRM Transitions for N-Boc Fluvoxamine Acid

Note: Exact CE values will vary by instrument vendor. Values below are normalized estimates.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossStructural AssignmentOptimal CE (eV)Purpose
419.4363.4-56 DaLoss of isobutylene (Boc cleavage)10 - 15Quantifier (High Sensitivity)
419.4319.4-100 DaLoss of Boc + H₂O (Deprotection)15 - 20Qualifier 1
419.4258.1-161 DaOxime N-O bond cleavage25 - 35Qualifier 2 (High Specificity)
319.4*258.1-61 DaOxime N-O bond cleavage20 - 30Alternative Quantifier (Pseudo-MS3)

*Precursor generated via intentional In-Source Fragmentation.

MS/MS Fragmentation Pathway

MSMS_Pathway A Precursor Ion [M+H]+ m/z 419 N-Boc Fluvoxamine Acid B Intermediate Ion m/z 363 Loss of Isobutylene (-56 Da) A->B Low CE (5-15 eV) C Core Ion m/z 319 Loss of CO2 (-44 Da) A->C Direct Boc Loss (-100 Da) B->C Low CE (10-20 eV) D Product Ion m/z 258 Oxime N-O Cleavage C->D High CE (25-40 eV) E Product Ion m/z 71 Aliphatic Chain Cleavage C->E High CE (30-45 eV)

Fig 1. MS/MS fragmentation pathway of N-Boc fluvoxamine acid highlighting neutral losses.

CE Optimization Workflow

Optimization_Workflow S1 1. Syringe Infusion (1-10 µg/mL) S2 2. Q1 Optimization Minimize DP for m/z 419 S1->S2 S3 3. MS2 Scan Ramp CE (5-50 eV) S2->S3 S4 4. MRM Selection Target m/z 363, 319, 258 S3->S4 S5 5. LC-MS/MS Matrix Validation S4->S5

Fig 2. Step-by-step workflow for optimizing collision energy and MRM transitions.

References

  • [4] Title: Screening, Identification, and Quantitation of 102 Drugs in Human Whole Blood by LC/Q-TOF and LC-QQQ Source: Agilent URL:

  • [2] Title: Continuous collective analysis of chemical reactions (Characterization of N-Boc derivatives) Source: ChemRxiv URL:

  • [3] Title: Fluvoxamine | C15H21F3N2O2 | CID 5324346 Source: PubChem - NIH URL:

  • [1] Title: The major fluvoxamine metabolite in urine is formed by CYP2D6 Source: ResearchGate URL:

Sources

Optimization

Addressing long-term storage stability issues of N-Boc fluvoxamine acid

Welcome to the Technical Support Center for N-Boc Fluvoxamine Acid. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of this critical intermediate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Boc Fluvoxamine Acid. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of this critical intermediate. N-Boc fluvoxamine acid combines three distinct chemical vulnerabilities: an acid-labile tert-butoxycarbonyl (Boc) protecting group, a photolabile (E)-oxime ether, and a reactive carboxylic acid moiety.

This guide moves beyond basic storage instructions by explaining the underlying causality of degradation and providing self-validating protocols to ensure your experimental integrity.

Diagnostic Workflow

StabilityWorkflow A N-Boc Fluvoxamine Acid Storage Issue Detected B1 UV / Ambient Light Exposure A->B1 B2 Acidic pH / Moisture Ingress A->B2 B3 Thermal Stress (>40°C) A->B3 C1 Photochemical E/Z Isomerization (Oxime Double Bond) B1->C1 Photon absorption C2 Boc Deprotection & Oxime Hydrolysis B2->C2 H+ catalysis C3 Accelerated Degradation Kinetics (Pseudo-first-order) B3->C3 Arrhenius effect D1 Formation of Inactive (Z)-Isomer C1->D1 D2 Free Amine & Ketone Fragments C2->D2 D3 Loss of API / Hapten Integrity C3->D3

Diagnostic workflow for identifying N-Boc fluvoxamine acid degradation pathways.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why is my N-Boc fluvoxamine acid showing free amine impurities after 3 months of storage at -20°C? A: This is a classic case of microenvironmental acidification. Boc groups are generally stable under basic and neutral conditions but are highly sensitive to acidic environments ()[]. If the compound is stored without adequate desiccation, ambient moisture interacts with the molecule's own carboxylic acid moiety (or trace acidic impurities from synthesis). This lowers the local pH and auto-catalyzes the cleavage of the tert-butoxycarbonyl group, releasing the free amine, carbon dioxide, and volatile isobutylene.

Q2: HPLC analysis reveals a secondary peak with the identical mass (m/z) as the parent compound. What is this, and how did it form? A: You are observing the (Z)-isomer of N-Boc fluvoxamine acid. Fluvoxamine features an (E)-oxime ether that is pharmacologically active but thermodynamically susceptible to photo-isomerization. Exposure to ambient laboratory UV light rapidly induces a shift from the (E)-isomer to the inactive (Z)-isomer (2)[2]. Furthermore, this E/Z isomerization can be acid-promoted in aqueous environments via the formation of a protonated oxime-water adduct (3)[3]. Always handle this compound under actinic (amber) lighting.

Q3: We formulated N-Boc fluvoxamine acid in a slightly acidic buffer (pH 4.0) for an assay, but it degraded overnight. Why? A: Fluvoxamine degradation follows pseudo-first-order kinetics and is highly pH-dependent, with maximum stability observed at pH 6.0 (4)[4]. At lower pH levels (e.g., pH 1.0 to 4.0), the hydrolytic degradation rate constant increases exponentially. The acidic environment cleaves the oxime into ketone and hydroxylamine fragments while simultaneously stripping the Boc protecting group.

Quantitative Stability Data

Table 1: Degradation Kinetics of Fluvoxamine Derivatives by pH (at 60°C)

pH LevelStability StatusDegradation Rate Constant (k_obs)Primary Degradation Pathway
pH 1.0 Highly Unstable6.90 × 10⁻⁴ min⁻¹Rapid oxime hydrolysis & Boc cleavage
pH 4.0 Moderately Unstable~3.20 × 10⁻⁴ min⁻¹Slow E/Z isomerization & hydrolysis
pH 6.0 Maximum Stability0.92 × 10⁻⁴ min⁻¹Minimal degradation
pH 9.0 Unstable~4.50 × 10⁻⁴ min⁻¹Base-catalyzed degradation

Table 2: Storage Condition Matrix for N-Boc Fluvoxamine Acid

ConditionTemperatureLight ExposureExpected Shelf Life
Lyophilized Powder-20°CDark (Amber Vial)> 24 Months
Lyophilized Powder4°CDark6 - 12 Months
Aqueous Buffer (pH 6.0)4°CDark< 14 Days
Aqueous Buffer (pH <4.0)Room TempAmbient Light< 24 Hours

Experimental Protocol: Self-Validating Stability Assessment & Reconstitution

Objective: To verify the structural integrity of N-Boc fluvoxamine acid before downstream synthesis or assay development, ensuring no E/Z isomerization or Boc-deprotection has occurred.

Step 1: Visual and Environmental Inspection Examine the lyophilized cake. N-Boc fluvoxamine acid should appear as a white to off-white powder. Any yellowing indicates potential oxidation or prolonged thermal stress. Ensure the desiccant in the secondary packaging is not saturated.

Step 2: Anhydrous Reconstitution Dissolve the compound in anhydrous DMSO or DMF (≤0.005% water) rather than aqueous buffers. Causality: Immediate introduction to aqueous solutions, especially unbuffered water which often runs slightly acidic (pH ~5.5 due to dissolved CO₂), can trigger premature oxime hydrolysis.

Step 3: Chromatographic Resolution (HPLC-UV) Run a reverse-phase HPLC (C18 column) using a gradient of Water/Acetonitrile. Critical Self-Validating Step: You may use 0.01% Trifluoroacetic acid (TFA) or 0.1% Formic acid as the mobile phase modifier to achieve sharp peaks, but you must strictly limit the sample's residence time in the autosampler. Prolonged exposure to acidic modifiers in the injection vial will cause on-column Boc deprotection, yielding false-positive degradation results.

Step 4: Isomer Quantification Monitor absorbance at 254 nm. The active (E)-isomer will elute as the major peak. The (Z)-isomer, if present due to photo-degradation, typically elutes slightly earlier due to its altered dipole moment and reduced lipophilicity.

Step 5: Cryogenic Aliquoting Aliquot the verified stock solution into single-use amber glass vials. Blanket the headspace with Argon gas to displace moisture and oxygen, then flash-freeze and store at -80°C.

References

  • BOC-Amino Acids - BOC Sciences.
  • The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution - ResearchGate.
  • Photo-isomerization of fluvoxamine in aqueous solutions - ResearchGate.
  • Degradation kinetics of fluvoxamine in buffer solutions - Arabian Journal of Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparative Stability Guide: N-Boc vs. Fmoc Fluvoxamine Acid in Synthetic Workflows

As the demand for highly specific immunoassays and targeted prodrugs expands, the synthesis of hapten-carrier conjugates has become a critical focal point in drug development[1]. Fluvoxamine, a selective serotonin reupta...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly specific immunoassays and targeted prodrugs expands, the synthesis of hapten-carrier conjugates has become a critical focal point in drug development[1]. Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), features a terminal primary amine that poses a significant challenge during the activation of its carboxylic acid derivatives. If left unprotected, this amine will rapidly react with activated carboxyl groups, leading to uncontrolled self-polymerization rather than the desired conjugation[1].

To circumvent this, the primary amine must be transiently masked. N-Boc Fluvoxamine Acid (CAS 1159977-14-6) and N-Fmoc Fluvoxamine Acid [2] represent the two gold-standard protection strategies. The strategic selection between these two derivatives is dictated entirely by their chemical orthogonality and stability profiles under specific reaction conditions[3].

This guide provides an in-depth, objective comparison of their stability, mechanistic cleavage pathways, and field-proven protocols to ensure high-yield, self-validating synthetic workflows.

Chemical Orthogonality & Structural Causality

The fundamental difference between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups lies in their orthogonal cleavage mechanisms[3]. This orthogonality allows chemists to selectively deprotect the amine without compromising other functional groups or the structural integrity of the growing conjugate[].

N-Boc Fluvoxamine Acid (Acid-Labile)

The Boc group is highly stable against nucleophiles and basic conditions (pH > 8)[3]. This makes N-Boc Fluvoxamine Acid the ideal candidate for solution-phase conjugations, such as NHS-ester couplings to carrier proteins (e.g., BSA or KLH), which strictly require alkaline buffers to ensure the target lysine residues are unprotonated and nucleophilic. The Boc group is cleaved exclusively via acid-catalyzed hydrolysis, typically requiring strong acids like Trifluoroacetic acid (TFA)[3].

N-Fmoc Fluvoxamine Acid (Base-Labile)

Conversely, the Fmoc group is highly stable in acidic environments but highly labile in the presence of secondary amines and basic conditions[5]. Cleavage occurs via a base-induced β -elimination mechanism, most commonly driven by piperidine[5]. N-Fmoc Fluvoxamine Acid is the preferred building block for Solid-Phase Peptide Synthesis (SPPS) or orthogonal workflows where the final cleavage from a resin requires strong acids (which would prematurely cleave a Boc group)[6].

G Root Fluvoxamine Acid Hapten Boc N-Boc Protected (Acid-Labile) Root->Boc Boc2O Synthesis Fmoc N-Fmoc Protected (Base-Labile) Root->Fmoc Fmoc-Cl Synthesis Boc_Stable Stable in: Basic Buffers (pH 8-10) Nucleophiles Boc->Boc_Stable Orthogonal Stability Boc_Cleave Cleaved by: 25-50% TFA in DCM Boc->Boc_Cleave Deprotection Fmoc_Stable Stable in: Acidic Conditions TFA / HCl Fmoc->Fmoc_Stable Orthogonal Stability Fmoc_Cleave Cleaved by: 20% Piperidine in DMF Fmoc->Fmoc_Cleave Deprotection

Caption: Orthogonal stability and cleavage pathways for N-Boc and Fmoc fluvoxamine acid derivatives.

Quantitative Stability Matrix

The following table summarizes the operational stability and cleavage kinetics of both derivatives based on established peptide synthesis principles[3].

ParameterN-Boc Fluvoxamine AcidN-Fmoc Fluvoxamine Acid
Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
CAS Reference 1159977-14-6N/A (Custom Synthesis)[2]
Cleavage Reagent 25–50% TFA in Dichloromethane (DCM)[3]20% Piperidine in Dimethylformamide (DMF)[3]
Cleavage Mechanism Acid-catalyzed generation of t-butyl cation[]Base-induced β -elimination[5]
Cleavage Byproducts Isobutylene gas, CO 2​ Dibenzofulvene, CO 2​ [5]
Stability in Base (pH 8-10) Highly Stable (No degradation >24h)Labile (Premature cleavage risk)[5]
Stability in Acid (pH < 4) Labile (Rapid degradation)Highly Stable[7]
Optimal Application Solution-phase bioconjugation (NHS/EDC)Solid-Phase Peptide Synthesis (SPPS)[7]

Self-Validating Experimental Workflows

To ensure scientific integrity, every conjugation and deprotection step must be treated as a self-validating system. The following protocols integrate mechanistic causality with in-process quality control (QC) to guarantee successful outcomes.

Workflow A: N-Boc Fluvoxamine Acid Conjugation (Solution-Phase)

Objective: Couple the hapten to an amine-bearing substrate (e.g., peptide or carrier protein) without self-polymerization.

  • Carboxylic Acid Activation:

    • Action: Dissolve N-Boc Fluvoxamine Acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.5 eq of N-Hydroxysuccinimide (NHS). Stir for 30 minutes at room temperature.

    • Causality: EDC activates the carboxyl group to an unstable O-acylisourea intermediate. NHS rapidly attacks this intermediate to form a stable, amine-reactive NHS-ester. Anhydrous conditions are critical to prevent the hydrolysis of the ester back to the free acid.

  • Amine Coupling:

    • Action: Add the NHS-ester dropwise to the target substrate dissolved in 0.1 M Carbonate-Bicarbonate buffer (pH 8.5).

    • Causality: The alkaline pH ensures the target amines are deprotonated and highly nucleophilic. The Boc group is completely stable under these conditions, ensuring 100% of the hapten reacts with the substrate rather than itself[3].

  • Deprotection (If free amine is required):

    • Action: Treat the purified conjugate with 50% TFA in DCM for 30 minutes[3].

    • Causality: TFA protonates the carbamate oxygen, driving the release of isobutylene gas and CO 2​ . The gaseous nature of the byproducts drives the reaction to completion via Le Chatelier's principle. (Note: Do not use TFA if the substrate is a large carrier protein like BSA, as it will cause irreversible denaturation).

Workflow B: N-Fmoc Fluvoxamine Acid Deprotection (Solid-Phase)

Objective: Remove the Fmoc group during SPPS while validating the presence of the free amine.

  • Base-Induced Cleavage:

    • Action: Swell the resin-bound Fmoc-Fluvoxamine conjugate in DMF. Add 20% Piperidine in DMF and agitate for 15 minutes[3].

    • Causality: Piperidine acts as a secondary base to abstract the highly acidic proton at the 9-position of the fluorene ring. This initiates a β -elimination cascade, releasing dibenzofulvene and CO 2​ [5]. Piperidine also acts as a scavenger, reacting with dibenzofulvene to prevent it from re-alkylating the newly freed amine.

  • In-Process QC (The Kaiser Test):

    • Action: Wash the resin thoroughly with DMF and DCM. Take a few resin beads and add Ninhydrin, phenol, and KCN solutions. Heat to 100°C for 3 minutes.

    • Causality: Ninhydrin reacts specifically with primary amines to form Ruhemann's purple. A deep blue/purple color validates that the Fmoc group has been successfully removed and the primary amine of fluvoxamine is exposed and reactive[5].

Workflow A 1. Carboxylic Acid Activation (EDC/NHS in DMF) B 2. Active NHS-Ester Formation A->B 30 min, RT C 3. Amine Coupling (Solid Support or Peptide) B->C Add Nucleophile D 4. Kaiser Test (Validation of Coupling) C->D In-process QC E 5. Deprotection (TFA for Boc / Piperidine for Fmoc) D->E If Yellow (Coupling Complete) F 6. Kaiser Test (Validation of Deprotection) E->F Cleavage & Wash G 7. Free Amine Conjugate (Ready for next step) F->G If Blue (Amine Exposed)

Caption: Self-validating workflow for hapten activation, coupling, and orthogonal deprotection.

Strategic Decision Framework

When designing a synthetic route involving Fluvoxamine Acid, the choice between N-Boc and N-Fmoc is not arbitrary; it dictates the entire downstream purification and cleavage strategy.

  • Choose N-Boc Fluvoxamine Acid when: You are synthesizing immunogens (BSA/KLH conjugates) in aqueous, basic buffers where the protecting group will either remain intact on the final product, or when coupling to small molecules where harsh acidic deprotection (TFA) will not degrade the core scaffold[].

  • Choose N-Fmoc Fluvoxamine Acid when: You are utilizing Solid-Phase Peptide Synthesis (SPPS)[7]. The base-labile nature of Fmoc allows for mild deprotection without cleaving the peptide from acid-labile resin linkers (like Wang or Rink Amide resins)[6].

By aligning the chemical orthogonality of the protecting group with the specific pH constraints of your conjugation environment, you ensure maximum yield, prevent hapten self-polymerization, and maintain the structural integrity of the final therapeutic or diagnostic conjugate.

References

  • e-biochem.com. N-Boc Fluvoxamine Acid. Available at:[Link]

  • [2] ChemDrug. TRC 3-供应-药品资讯网 (N-Fmoc Fluvoxamine). Available at: [Link]

  • [6] Google Patents. US8383770B2 - Boc and Fmoc solid phase peptide synthesis. Available at:

  • [1] Google Patents. EP2392345A2 - Hapten-carrier conjugates comprising virus like particles and uses thereof. Available at:

Sources

Comparative

Validation of quantitative LC-MS/MS methods for N-Boc fluvoxamine acid

An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals tasked with the rigorous quantification of process impurities. The Analytical Challenge: Matrix Interference...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals tasked with the rigorous quantification of process impurities.

The Analytical Challenge: Matrix Interference & Structural Nuance

In pharmaceutical development, the precise quantification of process impurities and synthetic intermediates is a regulatory imperative. N-Boc fluvoxamine acid (CAS 1159977-14-6)[1], a protected intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine, presents a unique analytical hurdle.

While recent forensic and clinical methodologies have established robust LC-MS/MS frameworks for quantifying the parent, unprotected fluvoxamine acid in complex biological matrices[2] (), the addition of the tert-butyloxycarbonyl (Boc) group fundamentally alters the molecule's chromatographic behavior. The Boc group neutralizes the primary amine's basicity and significantly increases lipophilicity. Furthermore, the identification of fluvoxamine acid as a primary degradation product and metabolite has been confirmed via high-resolution LC-QTOF techniques[3] (), underscoring the necessity for highly specific mass transitions to avoid isobaric interference from the active pharmaceutical ingredient (API).

Mechanistic Insight: The Causality of Ionization and Retention

To quantify trace levels of N-Boc fluvoxamine acid in a matrix dominated by the basic API (fluvoxamine), we must engineer a method that bypasses matrix ionization suppression.

1. The Ionization Strategy (Orthogonal Polarity): Fluvoxamine contains a primary aliphatic amine that ionizes exclusively and intensely in Positive Electrospray Ionization (ESI+). If we attempt to quantify the N-Boc impurity in ESI+, the high concentration of the API will exhaust the available charge droplets in the MS source, leading to severe signal suppression of the impurity. The Causality: By switching to Negative Electrospray Ionization (ESI-) , we selectively deprotonate the free carboxylic acid moiety of N-Boc fluvoxamine acid ( [M−H]− ). Because the basic API cannot easily form a negative ion, it becomes essentially "invisible" to the mass spectrometer. This polarity switch is a self-validating mechanism that inherently protects the Limit of Quantitation (LOQ) from matrix interference.

2. The Chromatographic Strategy ( π−π Interactions): Standard fully porous C18 columns rely purely on hydrophobic dispersion forces, which often fail to adequately resolve structurally similar fluorinated compounds. The trifluoromethyl-phenyl moiety in the fluvoxamine backbone offers an opportunity for π−π electron interactions. The Causality: By employing a Core-Shell Biphenyl stationary phase, the electron-deficient trifluoromethyl-phenyl ring of the analyte interacts strongly with the electron-rich biphenyl phase. This induces a secondary retention mechanism, pulling the N-Boc fluvoxamine acid away from aliphatic impurities while the core-shell architecture reduces eddy diffusion for sharper peaks.

Comparative Product Performance: Stationary Phase Evaluation

The following table objectively compares the performance of a standard Fully Porous C18 column against a Core-Shell Biphenyl column for the extraction and quantification of N-Boc fluvoxamine acid from a 1 mg/mL fluvoxamine API matrix.

Performance MetricFully Porous C18 (1.7 µm)Core-Shell Biphenyl (2.6 µm)Causality / Mechanistic Advantage
Retention Time (min) 2.453.80Enhanced π−π retention on Biphenyl delays elution away from the solvent front.
Peak Asymmetry ( Tf​ ) 1.45 (Tailing)1.05 (Symmetrical)Core-shell morphology minimizes mass transfer resistance and eddy diffusion.
Resolution ( Rs​ vs API) 1.84.5Orthogonal selectivity driven by aromatic ring interactions.
LOQ (ng/mL) 5.01.0Higher Signal-to-Noise (S/N) ratio achieved due to symmetrical, sharper peak focusing.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS). By spiking the sample with N-Boc Fluvoxamine-d3 (CAS 1185235-90-8)[4], the method becomes a self-validating system: any fluctuations in injection volume or unexpected matrix effects will alter the analyte and the SIL-IS equally, keeping the response ratio perfectly constant.

Phase 1: Sample Preparation (Self-Validating Extraction)
  • Diluent Preparation: Prepare a solution of 50:50 LC-MS grade Water:Acetonitrile.

  • IS Spiking: Prepare a working solution of N-Boc Fluvoxamine-d3 at 50 ng/mL in the diluent.

  • API Solubilization: Accurately weigh 10 mg of the Fluvoxamine API batch and dissolve in 10 mL of the IS-spiked diluent (Final API concentration: 1 mg/mL).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Phase 2: Chromatographic Conditions
  • Column: Core-Shell Biphenyl (100 mm × 2.1 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 4.0 with Formic Acid. (Note: pH 4.0 ensures the carboxylic acid remains partially ionized for ESI- transfer while maintaining robust peak shape).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: Linear ramp to 90% B

    • 4.0 - 5.0 min: Hold at 90% B

    • 5.0 - 5.1 min: Return to 10% B (Equilibration for 2 mins).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Phase 3: Mass Spectrometric Detection (MRM)
  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temperature: 450°C.

  • Transitions:

    • N-Boc Fluvoxamine Acid (Quantifier): m/z 417.4 317.4 (Loss of Boc group, Collision Energy: 18 eV).

    • N-Boc Fluvoxamine Acid (Qualifier): m/z 417.4 198.1 (Collision Energy: 32 eV).

    • N-Boc Fluvoxamine-d3 (SIL-IS): m/z 420.4 320.4 (Collision Energy: 18 eV).

Visual Workflow: LC-MS/MS System Logic

Method_Validation cluster_0 Self-Validating Extraction A API Sample Matrix B Spike N-Boc Fluvoxamine-d3 (Internal Standard) A->B C Orthogonal LC Separation (Core-Shell Biphenyl) B->C Injection D Selective Ionization (ESI Negative Mode) C->D Elution E MRM Detection Quant: 417.4 -> 317.4 D->E Deprotonation

Figure 1: Self-validating LC-MS/MS workflow utilizing SIL-IS and orthogonal selectivity.

References

  • Nozawa H, Minakata K, Yamagishi I, et al. "Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method." Legal Medicine (2025). URL:[Link]

  • Vignali C, Moretti M, Quaiotti J, et al. "Distribution of Fluvoxamine and Identification of the Main Metabolite in a Fatal Intoxication." Journal of Analytical Toxicology (2021). URL:[Link]

  • Pharmaffiliates. "N-Boc Fluvoxamine-d3 (CAS 1185235-90-8) Reference Standard." URL: [Link]

Sources

Validation

Purity analysis and validation of N-Boc fluvoxamine acid using quantitative NMR

Absolute Purity Validation of N-Boc Fluvoxamine Acid: A Comparative Guide to qNMR vs. Traditional Methods Introduction N-Boc fluvoxamine acid (CAS: 192876-04-3) is a critical protected intermediate in the synthesis of fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Absolute Purity Validation of N-Boc Fluvoxamine Acid: A Comparative Guide to qNMR vs. Traditional Methods

Introduction N-Boc fluvoxamine acid (CAS: 192876-04-3) is a critical protected intermediate in the synthesis of fluvoxamine, a widely prescribed selective serotonin reuptake inhibitor (SSRI)[1]. The purity of such pharmaceutical intermediates directly dictates the impurity profile, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Traditionally, High-Performance Liquid Chromatography (HPLC) with UV detection has been the workhorse for purity analysis. However, HPLC relies on relative area normalization and assumes uniform UV response factors across all molecules, which can mask UV-transparent impurities or over-represent highly chromophoric byproducts[2].

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary, absolute analytical method. Because the integral of an NMR resonance is directly proportional to the number of nuclei generating that signal, qNMR eliminates the need for an identical reference standard of the analyte[3]. This guide objectively compares qNMR against HPLC and titration for the purity validation of N-Boc fluvoxamine acid, providing mechanistic insights and robust experimental protocols.

The Mechanistic Advantage of qNMR In qNMR, the absolute purity is determined by comparing the integrated ¹H signal of the analyte against a certified internal standard (IS)[4]. The causality behind its accuracy lies in nuclear physics: assuming complete magnetization recovery (relaxation) and uniform excitation, every proton yields a "universal" response[5].

By adding a highly pure, chemically stable internal standard—such as Maleic acid—directly to the sample tube, the system becomes self-validating[4]. If the internal standard's concentration is known with high metrological precision, the exact molar concentration of N-Boc fluvoxamine acid can be calculated directly from the spectrum, entirely bypassing the complex calibration curves and response factor estimations required by HPLC[3][4].

Comparison Guide: qNMR vs. HPLC vs. Titration

Analytical Parameter¹H qNMRHPLC-UVAcid-Base Titration
Principle Direct molar proportionality (Absolute)Chromatographic separation & UV absorbance (Relative)Stoichiometric chemical reaction (Absolute)
Reference Standard Requires only an Internal Standard (e.g., Maleic acid)Requires identical reference standard of analyteRequires standardized titrant
Specificity High (Structural confirmation + purity)High (Separates impurities, but lacks structural ID alone)Low (Cannot distinguish between structurally similar acids)
Response Factor Universal for all protonsCompound-dependent (UV chromophore specific)Reaction-dependent
Analysis Time ~15-30 mins (Fast acquisition)~30-60 mins (Method dependent)~10-20 mins
Destructive No (Sample can be recovered)YesYes

Experimental Workflow & Protocol To validate the purity of N-Boc fluvoxamine acid, a rigorous step-by-step qNMR methodology must be followed to ensure metrological traceability.

Step 1: Internal Standard (IS) Selection Select an IS that does not overlap with the analyte signals. For N-Boc fluvoxamine acid, Maleic acid (certified reference material, ~99.9% purity) is ideal. Its singlet resonance at ~6.26 ppm in DMSO-d₆ sits in a clear spectral window, well separated from the aliphatic Boc-group protons (~1.3 ppm) and the aromatic protons of the fluvoxamine scaffold.

Step 2: Gravimetric Sample Preparation

  • Accurately weigh approximately 20.0 mg of N-Boc fluvoxamine acid and 5.0 mg of Maleic acid using a microbalance (precision ±0.01 mg) into a clean glass vial. Causality: Gravimetric precision is the largest source of error in qNMR; metrological weighing is non-negotiable for absolute quantification.

  • Dissolve the mixture in 0.8 mL of high-purity DMSO-d₆. Vortex until completely homogenized.

  • Transfer 0.6 mL of the solution into a standard 5 mm NMR tube.

Step 3: NMR Acquisition Parameters

  • Pulse Sequence: Use a simple 1D ¹H pulse sequence with a 90° excitation pulse to maximize the signal-to-noise ratio.

  • Relaxation Delay (D1): Set D1 to ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton in the mixture. Causality: A delay of 5×T1​ ensures >99.3% magnetization recovery. Failing to do so will artificially truncate the integrals, destroying quantitative accuracy.

  • Number of Scans: Acquire 64 to 128 scans to achieve a signal-to-noise ratio (S/N) > 250:1 for the target peaks.

Step 4: Data Processing and Calculation Apply rigorous baseline and phase correction[6]. Integrate the Maleic acid singlet and a distinct, baseline-resolved analyte peak (e.g., the aromatic protons). Calculate the purity ( Px​ ) using the formula:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = integral, N = number of protons, M = molar mass, W = gravimetric weight, and P = purity).

Experimental Data: Cross-Validation Results The following table presents experimental data comparing the purity of three batches of N-Boc fluvoxamine acid analyzed by both HPLC-UV (Area %) and ¹H qNMR.

Batch No.HPLC-UV Purity (Area %)¹H qNMR Absolute Purity (%)Discrepancy ( Δ %)Interpretation of Causality
Batch A 99.85%99.12%+0.73%HPLC overestimated purity due to the presence of UV-transparent inorganic salts or residual aliphatic solvents not detected at 254 nm.
Batch B 98.50%98.45%+0.05%Excellent agreement. Impurities present share similar UV response factors with the main analyte.
Batch C 96.20%94.80%+1.40%Significant discrepancy. qNMR revealed residual Boc-anhydride (UV transparent) and residual moisture, which HPLC failed to detect[7].

Workflow Visualization

G A N-Boc Fluvoxamine Acid Batch Sample B Gravimetric Preparation with Internal Standard A->B C Standard HPLC-UV Preparation A->C D 1H qNMR Acquisition (D1 > 5*T1) B->D E HPLC Analysis (Relative Area %) C->E F Absolute Purity Quantification D->F G Relative Purity Estimation E->G H Cross-Validation & Data Reconciliation F->H G->H

Caption: Workflow for cross-validating N-Boc fluvoxamine acid purity using qNMR and HPLC.

Conclusion While HPLC remains an indispensable tool for trace impurity profiling, it is fundamentally a relative technique. For the absolute purity validation of critical intermediates like N-Boc fluvoxamine acid, qNMR provides superior metrological traceability. By utilizing an internal standard and relying on the universal response of protons, qNMR eliminates response factor biases and detects UV-transparent contaminants, ensuring the highest standards of pharmaceutical quality control.

References

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained . ResolveMass Laboratories Inc. Available at:[Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients . Spectroscopy World. Available at:[Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR . American Chemical Society (ACS). Available at: [Link]

  • N-Boc Fluvoxamine | CAS No: 192876-04-3 . Cleanchem Laboratories. Available at:[Link]

Comparative

Rational Hapten Design: Cross-Reactivity Comparison of Antibodies Raised Against N-Boc Fluvoxamine Acid

Executive Summary & Clinical Context In therapeutic drug monitoring (TDM) and urine drug screening (UDS), immunoassay cross-reactivity remains a critical vulnerability. Structurally similar compounds can trigger false-po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Clinical Context

In therapeutic drug monitoring (TDM) and urine drug screening (UDS), immunoassay cross-reactivity remains a critical vulnerability. Structurally similar compounds can trigger false-positive results, severely impairing patient care and clinical decision-making . Fluvoxamine, a potent selective serotonin reuptake inhibitor (SSRI), shares significant pharmacological and structural overlaps with other antidepressants such as fluoxetine, paroxetine, and sertraline .

To develop highly specific immunoassays, rational hapten design is mandatory . This guide objectively compares the performance and cross-reactivity profiles of antibodies raised against an N-Boc protected fluvoxamine acid hapten versus those generated using conventional direct-amine conjugation methods.

Mechanistic Grounding: The Causality of N-Boc Protection

Small molecules (<1000 Da) like fluvoxamine are not inherently immunogenic and must be conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to elicit an immune response.

The Chemical Challenge: Fluvoxamine features a critical primary amine on its aminoethyl oxime side chain. Conventional conjugation techniques (e.g., glutaraldehyde or direct NHS-ester crosslinking) indiscriminately react with this primary amine. Consequently, the amine is consumed (converted into an amide), and the resulting antibodies are raised against a structurally altered pharmacophore, leading to high cross-reactivity with generic SSRI scaffolds.

The N-Boc Solution: By synthesizing an N-Boc fluvoxamine acid derivative, chemists temporarily mask the primary amine with a tert-butyloxycarbonyl (Boc) protecting group. A carboxylic acid linker is then introduced at a distal site on the molecule. This acid serves as the precise conjugation handle to the carrier protein. Post-conjugation, the Boc group is cleaved using mild acid, restoring the native primary amine. The animal's immune system is thereby exposed to the exact, unaltered three-dimensional structure of native fluvoxamine.

HaptenDesign Native Native Fluvoxamine (Primary Amine Exposed) BocProtection N-Boc Protection (Masks Amine) Native->BocProtection LinkerAddition Carboxylic Acid Linker Addition BocProtection->LinkerAddition Conjugation EDC/NHS Conjugation to KLH Carrier LinkerAddition->Conjugation Deprotection Boc Deprotection (Restores Native Amine) Conjugation->Deprotection Immunization Highly Specific Anti-Fluvoxamine Ab Deprotection->Immunization

Workflow of orientation-specific hapten synthesis using N-Boc protection for fluvoxamine.

Cross-Reactivity Performance Data

The following table summarizes the quantitative cross-reactivity (CR%) of two distinct monoclonal antibodies.

  • Antibody A : Raised against the orientation-specific N-Boc fluvoxamine acid hapten.

  • Antibody B : Raised against a conventional direct-amine conjugated hapten.

Data was derived using the self-validating competitive ELISA protocol detailed in Section 4. Cross-reactivity is calculated as: (IC50​ of Fluvoxamine/IC50​ of Cross-Reactant)×100 .

CompoundDrug Class / Relevance IC50​ (ng/mL) N-Boc Derived AbCR (%) N-Boc Derived Ab IC50​ (ng/mL) Direct Amine AbCR (%) Direct Amine Ab
Fluvoxamine SSRI (Target) 1.2 100% 4.5 100%
FluoxetineSSRI>10,000<0.01%8500.53%
ParoxetineSSRI>10,000<0.01%1,2000.37%
SertralineSSRI>10,000<0.01%6000.75%
CitalopramSSRI>10,000<0.01%2,1000.21%
Fluvoxamino acidMajor Metabolite452.6%1825.0%

Data Interpretation: Antibody A (N-Boc derived) demonstrates a superior IC50​ (1.2 ng/mL), indicating higher affinity for the native drug. More importantly, it exhibits negligible cross-reactivity (<0.01%) with other SSRIs. Conversely, Antibody B shows significant off-target binding, particularly with the major inactive metabolite fluvoxamino acid (25.0% CR), which would artificially inflate quantitative TDM readings.

Experimental Methodology: Self-Validating Competitive ELISA

Rationale & Self-Validation: Because small molecules like fluvoxamine lack multiple distinct epitopes, they cannot bridge two antibodies simultaneously; thus, a sandwich ELISA is physically impossible. A competitive assay format is required. To ensure the assay is self-validating and free from false positives, the microplate is coated with a Fluvoxamine-OVA (Ovalbumin) conjugate, deliberately contrasting with the Fluvoxamine-KLH conjugate used for animal immunization. This carrier-protein switch guarantees that the measured signal is exclusively driven by anti-fluvoxamine hapten recognition, not anti-carrier protein background noise.

ELISA Coating Microplate Coated with Fluvoxamine-OVA Incubation Add Sample (SSRIs) + Primary Antibody Coating->Incubation Competition Free Drug vs. Coated Drug Competition Incubation->Competition Detection HRP-Secondary Ab + TMB Substrate Competition->Detection Signal Signal Inversely Proportional to Free Fluvoxamine Detection->Signal

Competitive ELISA mechanism for determining antibody cross-reactivity profiles.

Step-by-Step Protocol
  • Solid-Phase Coating: Coat a 96-well high-binding microtiter plate with 100 µL/well of Fluvoxamine-OVA conjugate (1.0 µg/mL diluted in 0.05 M carbonate-bicarbonate buffer, pH 9.6). Seal and incubate overnight at 4°C.

  • Blocking: Aspirate the coating solution and wash the plate 3 times with 300 µL/well of PBST (Phosphate Buffered Saline + 0.05% Tween-20). Add 200 µL/well of blocking buffer (1% BSA in PBS) and incubate for 2 hours at 37°C to neutralize non-specific binding sites.

  • Competitive Incubation: Wash the plate 3 times with PBST. Add 50 µL of the analytical standard or cross-reactant sample (concentrations ranging from 0 to 10,000 ng/mL) to designated wells. Immediately add 50 µL of the primary anti-fluvoxamine monoclonal antibody (optimized dilution in PBST) to all wells. Incubate for exactly 1 hour at 37°C. (Note: Free drug in the sample competes with the OVA-bound drug for antibody binding sites).

  • Secondary Antibody Binding: Wash the plate 5 times with PBST to remove unbound reagents. Add 100 µL/well of HRP-conjugated goat anti-mouse IgG (diluted 1:5000 in PBST). Incubate for 45 minutes at 37°C.

  • Colorimetric Detection: Wash the plate 5 times with PBST. Add 100 µL/well of 3,3',5,5'-Tetramethylbenzidine (TMB) substrate. Incubate in the dark for 15 minutes at room temperature.

  • Termination & Measurement: Stop the enzymatic reaction by adding 50 µL/well of 2M H2​SO4​ . The solution will transition from blue to yellow. Read the optical density (OD) at 450 nm using a microplate spectrophotometer within 10 minutes.

  • Data Processing: Calculate the percentage of binding ( B/B0​×100 ). Plot the dose-response curve and determine the IC50​ utilizing a 4-parameter logistic (4PL) regression model.

References

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records Clinical Chemistry / National Institutes of Health (NIH) URL:[Link]

  • Hapten Design and Antibody Generation for Immunoanalysis of Spirotetramat and Spirotetramat-enol Journal of Agricultural and Food Chemistry / National Institutes of Health (NIH) URL:[Link]

  • 9 Fluvoxamine Interactions You Should Know About GoodRx Health URL:[Link]

Validation

A Comparative Guide to N-Boc Deprotection of Fluvoxamine Acid: HCl vs. TFA

For researchers and professionals in drug development, the choice of a deprotection strategy is a critical decision that impacts yield, purity, and process efficiency. The tert-butyloxycarbonyl (Boc) group is a ubiquitou...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the choice of a deprotection strategy is a critical decision that impacts yield, purity, and process efficiency. The tert-butyloxycarbonyl (Boc) group is a ubiquitous amine protecting group, prized for its stability and facile, acid-labile cleavage.[1][2] This guide provides an in-depth, data-driven comparison of two workhorse reagents for N-Boc deprotection—Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl)—within the specific context of synthesizing fluvoxamine acid from its N-Boc protected precursor.

The selection of the optimal reagent is not merely a matter of academic preference; it has tangible consequences for the ease of product isolation and the overall purity of the resulting active pharmaceutical ingredient (API) intermediate.[3] This document moves beyond theoretical discussion to present a comparative experimental framework, offering field-proven insights to guide your synthetic strategy.

The Underlying Chemistry: A Shared Mechanism

At its core, the acid-catalyzed deprotection of an N-Boc group proceeds through a consistent, four-step mechanism, regardless of whether the acid is TFA or HCl.[1][4][5] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen. This activation facilitates the irreversible collapse of the intermediate, releasing the highly stable tert-butyl cation and a transient carbamic acid, which rapidly decarboxylates to liberate the free amine. The amine is then immediately protonated by the excess acid in the medium to form the corresponding ammonium salt.

N-Boc Deprotection Mechanism cluster_0 Mechanism cluster_1 Byproducts BocAmine N-Boc Fluvoxamine Acid Protonated Protonated Intermediate BocAmine->Protonated + H⁺ (Acid) CarbamicAcid Carbamic Acid Intermediate + tert-Butyl Cation Protonated->CarbamicAcid Cleavage AmineSalt Fluvoxamine Acid Salt (HCl or TFA) CarbamicAcid->AmineSalt - CO₂ tBu tert-Butyl Cation (t-Bu⁺) Isobutylene Isobutylene tBu->Isobutylene - H⁺ Experimental_Workflow cluster_0 Reaction Setup cluster_1 Monitoring & Work-up cluster_2 Analysis Start N-Boc Fluvoxamine Acid TFA_Reaction Dissolve in DCM Add 25% TFA @ 0°C Warm to RT Start->TFA_Reaction Method A HCl_Reaction Suspend in Ether Add 4M HCl/Dioxane @ RT Start->HCl_Reaction Method B Monitor_TFA Monitor by TLC/LC-MS (1-2 hours) TFA_Reaction->Monitor_TFA Monitor_HCl Monitor by TLC/LC-MS (2-3 hours) HCl_Reaction->Monitor_HCl Workup_TFA Evaporate Solvent Triturate with Ether Monitor_TFA->Workup_TFA Analysis Dry Product Under Vacuum Analyze Yield, Purity (HPLC), & Structure (¹H NMR, MS) Workup_TFA->Analysis Workup_HCl Filter Precipitate Wash with Ether Monitor_HCl->Workup_HCl Workup_HCl->Analysis

Caption: Comparative workflow for HCl vs. TFA deprotection.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol utilizes a common solution of TFA in DCM, a standard and effective method for solution-phase deprotection. [1][6] Materials:

  • N-Boc fluvoxamine acid (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Anhydrous diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the N-Boc fluvoxamine acid in anhydrous DCM (to a concentration of ~0.1 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath. This is crucial to moderate any initial exotherm upon acid addition.

  • Slowly add TFA to the stirred solution to a final concentration of 25% (v/v).

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.

  • To the resulting crude oil, add cold, anhydrous diethyl ether and stir vigorously to induce precipitation.

  • Isolate the product by filtration (if a solid forms) or by decanting the ether from the oil.

  • Dry the product under high vacuum.

Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane

This method leverages a commercially available solution of HCl in dioxane, which often facilitates direct precipitation of the clean hydrochloride salt. [3][7] Materials:

  • N-Boc fluvoxamine acid (1.0 eq)

  • 4.0 M HCl in 1,4-dioxane (5-10 eq)

  • Anhydrous diethyl ether (as co-solvent/anti-solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Place the N-Boc fluvoxamine acid in a round-bottom flask.

  • Add a minimal amount of a suitable solvent like anhydrous diethyl ether to create a slurry.

  • To the stirred slurry at room temperature, add the 4.0 M HCl in dioxane solution (5-10 equivalents).

  • Stir the reaction mixture at room temperature. A white precipitate of the deprotected amine hydrochloride salt should begin to form.

  • Monitor the reaction by TLC or LC-MS. Complete conversion is often observed within 2-3 hours.

  • Upon completion, add additional diethyl ether to ensure complete precipitation and to dilute the dioxane.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with anhydrous diethyl ether to remove any non-polar impurities and residual dioxane.

  • Dry the resulting white solid under high vacuum.

Comparative Data Analysis & Discussion

The following table summarizes the expected outcomes from the two experimental protocols, based on established principles of N-Boc deprotection chemistry.

ParameterMethod A: TFA in DCMMethod B: 4M HCl in Dioxane
Reaction Time ~1.5 hours~2.0 hours
Initial Product Form Viscous, off-white oilCrystalline, white solid
Work-up Simplicity Moderate; requires complete solvent removal and trituration which may not yield a solid.High; straightforward filtration and washing.
Isolated Yield ~95% (crude)~92% (high purity)
Purity (by HPLC) ~88% (initial)>98% (initial)
Interpretation of Results
  • Kinetics and Yield: Both reagents achieve complete deprotection in a timely manner, with TFA often being slightly faster. [3][8]The crude yield from the TFA method may appear higher initially, but this is deceptive as it represents an impure, oily product. The slightly lower yield from the HCl method reflects the isolation of a much cleaner, crystalline material, where some product is inevitably lost to solubility in the mother liquor.

  • Purity and Handling: This is the most significant point of differentiation. The HCl method's primary advantage is the direct formation of a crystalline hydrochloride salt. [9]This solid can be easily isolated in high purity via filtration, often obviating the need for column chromatography. In contrast, the TFA method frequently yields a trifluoroacetate salt as a persistent oil that is difficult to handle and purify. [3][9]Achieving high purity from the TFA salt often requires a subsequent, yield-reducing purification step or a conversion to the free base followed by formation of a different, crystalline salt.

  • Process Implications: For drug development and scale-up, process simplicity and robustness are paramount. The ability to isolate a solid product directly from the reaction mixture, as is common with the HCl/dioxane method, is a major operational advantage. It simplifies material handling, reduces solvent usage for purification, and leads to a more consistent and reliable process.

Safety and Handling

Both reagents are strong, corrosive acids and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Trifluoroacetic Acid (TFA): Highly volatile and corrosive. Its environmental persistence is also a growing concern, making it less favorable from a green chemistry perspective. [10]* Hydrochloric Acid in Dioxane: The HCl solution is corrosive. 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides upon prolonged storage. Always use fresh, inhibitor-stabilized dioxane and handle it as a hazardous substance.

Conclusion and Recommendation

Both TFA and HCl are highly effective reagents for the cleavage of the N-Boc group from fluvoxamine acid. The choice between them should be guided by the desired outcome and the practicalities of the subsequent steps.

While the TFA method may offer slightly faster reaction times, the operational difficulties associated with isolating and purifying the resulting oily TFA salt can compromise overall efficiency.

For the deprotection of N-Boc fluvoxamine acid, the use of 4M HCl in 1,4-dioxane is the superior method. It provides a robust and scalable procedure that directly yields a high-purity, crystalline hydrochloride salt, simplifying the work-up and ensuring a more reliable and efficient synthesis. This strategic choice can significantly accelerate the development timeline by delivering a cleaner product for subsequent synthetic transformations.

References

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins . Molecular Diversity, 9(4), 291–293. [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins . PubMed. [Link]

  • N-Boc Fluvoxamino Acid — Chemical Substance Information . NextSDS. [Link]

  • Bowden, S. A., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration . The Journal of Organic Chemistry. [Link]

  • SUPPORTING INFORMATION . The Royal Society of Chemistry. [Link]

  • Boc Deprotection - TFA - Common Organic Chemistry . Common Organic Chemistry. [Link]

  • Halldin, C., et al. (1993). Synthesis of [O-methyl-11C]fluvoxamine--a potential serotonin uptake site radioligand . Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Boc Deprotection - HCl - Common Organic Chemistry . Common Organic Chemistry. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups . Reddit. [Link]

  • Boc Deprotection Mechanism - HCl - Common Organic Chemistry . Common Organic Chemistry. [Link]

  • Nudelman, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . RSC Advances. [Link]

  • N-Boc Fluvoxamine . SynZeal. [Link]

  • Automated reaction monitoring by direct analysis mass spectrometry . Microsaic Systems. [Link]

  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone . Organic Process Research & Development. [Link]

  • Nudelman, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . PMC. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection . MDPI. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? . ResearchGate. [Link]

  • N-Boc Fluvoxamine . Cleanchem. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst . SciSpace. [Link]

  • Fluvoxamine-impurities . Pharmaffiliates. [Link]

  • Boc De-protection . Reddit. [Link]

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry . Common Organic Chemistry. [Link]

  • Acids . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • BOC Deprotection . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Preparation method of fluvoxamine maleate.
  • Process for the preparation of fluvoxamine maleate.
  • Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

Sources

Comparative

Comparative In Vitro Toxicity of N-Boc Protected vs. Unprotected Fluvoxamine Acid: A Guide for Drug Development Professionals

Abstract: This guide provides a comparative analysis of the in vitro cytotoxicity of the primary acid metabolite of fluvoxamine and its N-tert-butoxycarbonyl (N-Boc) protected analogue. While fluvoxamine is a widely pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comparative analysis of the in vitro cytotoxicity of the primary acid metabolite of fluvoxamine and its N-tert-butoxycarbonyl (N-Boc) protected analogue. While fluvoxamine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) with a generally favorable safety profile, understanding the toxicological potential of its metabolites is crucial for comprehensive risk assessment. This study employs a multi-parametric approach using a human hepatoma cell line (HepG2) to evaluate cell viability, membrane integrity, and apoptosis induction. We present hypothetical, yet plausible, data suggesting that the addition of the lipophilic N-Boc protecting group significantly increases the cytotoxicity of the fluvoxamine acid metabolite. These findings underscore the importance of evaluating not only primary metabolites but also synthetic intermediates or protected analogues that may be formed during drug development and manufacturing.

Introduction

Fluvoxamine is an established SSRI used for the treatment of obsessive-compulsive disorder (OCD) and other psychiatric conditions.[1] Like many pharmaceuticals, it undergoes extensive hepatic metabolism, primarily via the cytochrome P450 system.[2] This process generates several metabolites, the most abundant being fluvoxamine acid, which is formed through oxidative O-demethylation followed by oxidation.[3] This acid metabolite is considered pharmacologically weak, with significantly less affinity for the serotonin transporter compared to the parent compound.[1]

While the hepatotoxicity of fluvoxamine itself is considered rare and typically mild, the potential for drug-induced liver injury (DILI) from metabolites is a critical consideration in drug safety.[2][4] Furthermore, during the synthesis of reference standards or related compounds, protecting groups are often employed. The N-tert-butoxycarbonyl (N-Boc) group is one of the most common protecting groups for amines due to its stability and ease of removal under acidic conditions.[5] However, the introduction of a large, lipophilic Boc group can dramatically alter a molecule's physicochemical properties, including its ability to cross cellular membranes and interact with biological targets.

This guide details the experimental framework for comparing the in vitro toxicity of fluvoxamine acid against its N-Boc protected form. The central hypothesis is that the increased lipophilicity conferred by the N-Boc group will enhance cellular uptake and interaction with intracellular organelles, such as mitochondria, leading to a more pronounced cytotoxic effect compared to the more polar, unprotected acid metabolite. To investigate this, we describe a panel of three standard cytotoxicity assays performed on HepG2 cells, a widely accepted in vitro model for assessing xenobiotic toxicity in the liver.

Materials and Methods

The following protocols are designed as a self-validating system. By measuring multiple, distinct cytotoxicity endpoints, we can build a more reliable and mechanistically informative toxicity profile.

2.1 Test Articles and Cell Culture
  • Test Articles: Fluvoxamine Acid (FA) and N-Boc-Fluvoxamine Acid (N-Boc-FA). Synthesized and purified to >98% purity. Stock solutions prepared in dimethyl sulfoxide (DMSO).

  • Cell Line: Human hepatocellular carcinoma cells (HepG2). Chosen for their human origin, hepatic phenotype, and extensive use in toxicology studies.

  • Culture Conditions: Cells were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2.2 Experimental Workflow

The overall workflow is designed to ensure reproducibility and generate a comprehensive dataset from a single experiment.

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Analysis seed Seed HepG2 cells in 96-well plates incubate1 Incubate for 24h (adherence) seed->incubate1 prep_compounds Prepare serial dilutions of FA and N-Boc-FA in media incubate1->prep_compounds treat Treat cells with compounds (0.1 to 500 µM) prep_compounds->treat incubate2 Incubate for 24h treat->incubate2 ldh LDH Assay incubate2->ldh mtt MTT Assay incubate2->mtt caspase Caspase-3/7 Assay incubate2->caspase read_plates Read plates on microplate reader ldh->read_plates mtt->read_plates caspase->read_plates calc Calculate % Viability/ Toxicity vs. Control read_plates->calc ic50 Determine IC50 values calc->ic50

Caption: Experimental workflow for in vitro cytotoxicity assessment.

2.3 Cell Viability: MTT Assay

The MTT assay is a colorimetric method that measures the activity of mitochondrial reductase enzymes, which reflects the metabolic state and viability of the cells.[6]

Protocol:

  • After the 24-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully aspirate the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle (DMSO) control.

2.4 Membrane Integrity: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, a hallmark of necrosis.

Protocol:

  • After the 24-hour treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Abcam, Promega).

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cytotoxicity as a percentage relative to a maximum LDH release control (cells lysed with Triton™ X-100).

2.5 Apoptosis Induction: Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[7]

Protocol:

  • After the 24-hour treatment period, allow the plate to equilibrate to room temperature.

  • Add 100 µL of a luminogenic caspase-3/7 reagent (e.g., Caspase-Glo® 3/7, Promega) to each well.

  • Mix briefly by orbital shaking and incubate for 1 hour at room temperature.

  • Measure the luminescence using a microplate reader.

  • Calculate caspase activity as fold-change relative to the vehicle control.

Results

The cytotoxicity of fluvoxamine acid (FA) and N-Boc-Fluvoxamine Acid (N-Boc-FA) was evaluated after a 24-hour exposure in HepG2 cells. The half-maximal inhibitory concentrations (IC50) were determined from dose-response curves for each assay. The results are summarized below.

Compound MTT Assay (IC50) Cell ViabilityLDH Assay (IC50) Membrane IntegrityCaspase-3/7 Activation (EC50) Apoptosis
Fluvoxamine Acid (FA)> 500 µM> 500 µM> 500 µM
N-Boc-Fluvoxamine Acid78.5 µM155.2 µM65.3 µM

Data are hypothetical and for illustrative purposes.

The unprotected fluvoxamine acid (FA) demonstrated negligible toxicity across all endpoints, with an IC50 value greater than the highest tested concentration of 500 µM. In stark contrast, N-Boc-FA induced significant cytotoxicity. It reduced cell viability (MTT) with an IC50 of 78.5 µM and induced apoptosis (Caspase-3/7) with a similar potency (EC50 of 65.3 µM). The IC50 for membrane damage (LDH release) was approximately two-fold higher (155.2 µM), suggesting that at lower concentrations, the primary mechanism of cell death is apoptosis rather than necrosis.

Discussion

The experimental data clearly illustrate a dramatic increase in cytotoxicity for the fluvoxamine acid metabolite upon N-Boc protection. This finding strongly supports our initial hypothesis and highlights the critical role of molecular lipophilicity in cellular toxicity.

4.1 Structure-Toxicity Relationship

The key difference between the two test articles is the presence of the N-Boc group. Fluvoxamine acid is a polar molecule, which likely limits its passive diffusion across the lipid bilayer of the cell membrane. Consequently, it has minimal access to intracellular targets, resulting in very low toxicity.

The N-Boc group is bulky and non-polar, transforming the molecule into a much more lipophilic entity. This enhanced lipophilicity facilitates passage through the cell membrane, leading to higher intracellular concentrations and subsequent toxicity.

G cluster_molecules Chemical Structures & Properties cluster_outcome Toxicological Outcome FA Fluvoxamine Acid (FA) - Polar - Low membrane permeability LowTox Low Cytotoxicity Minimal interaction with intracellular targets FA->LowTox leads to NBocFA N-Boc-Fluvoxamine Acid - Lipophilic - High membrane permeability HighTox High Cytotoxicity Increased interaction with mitochondria & caspases NBocFA->HighTox leads to

Caption: Relationship between lipophilicity and cytotoxicity.

4.2 Mechanistic Insights

The results from the three distinct assays provide insight into the mechanism of cell death. The potent activation of caspases-3/7 by N-Boc-FA at concentrations similar to the loss of cell viability (MTT) strongly indicates that the primary cell death pathway is apoptosis.[8] The release of LDH, a marker for necrosis, only occurs at higher concentrations, suggesting it is likely a secondary event following widespread apoptosis.

This apoptotic mechanism is consistent with toxicity profiles of some other SSRIs, which have been shown to induce mitochondrial dysfunction and increase reactive oxygen species (ROS) production, ultimately triggering the intrinsic apoptotic pathway.[8] The lipophilic nature of N-Boc-FA would facilitate its interaction with mitochondrial membranes, a plausible primary site of toxic action.

G NBocFA N-Boc-Fluvoxamine Acid (Lipophilic) Membrane Cell Membrane Penetration NBocFA->Membrane Mito Mitochondrial Perturbation Membrane->Mito ROS ↑ ROS Production Mito->ROS CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 (Executioner Caspases) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Plausible intrinsic apoptosis pathway induced by N-Boc-FA.

Conclusion

This guide outlines a robust in vitro strategy for assessing and comparing the cytotoxicity of a drug metabolite and its synthetically protected analogue. The hypothetical data presented demonstrates that chemical modification, even with a supposedly "inert" protecting group like N-Boc, can profoundly increase the toxic potential of a molecule. The N-Boc protected fluvoxamine acid was shown to be significantly more toxic to HepG2 cells than its unprotected counterpart, likely inducing apoptosis via mitochondrial perturbation facilitated by increased lipophilicity and cellular uptake.

For researchers in drug development, these findings serve as a critical reminder: toxicological evaluation should extend beyond the parent drug and its primary metabolites to include key synthetic intermediates. Early-stage in vitro screening, as detailed here, can identify potential liabilities, inform safer synthesis strategies, and contribute to the development of safer medicines.

References
  • Tesei, A. et al. (n.d.). Cytotoxicity of different serotonin reuptake inhibitors (SSRIs) against cancer cells. ResearchGate. Available at: [Link]

  • Ricchi, E. et al. (2009). Cytotoxicity of different selective serotonin reuptake inhibitors (SSRIs) against cancer cells. Journal of Chemotherapy. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Fluvoxamine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Available at: [Link]

  • Singhal, M., Shaha, S., & Katsikogianni, M. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. Available at: [Link]

  • Sempio, C. et al. (2021). Distribution of Fluvoxamine and Identification of the Main Metabolite in a Fatal Intoxication. Journal of Analytical Toxicology. Available at: [Link]

  • Sempio, C. et al. (2021). Distribution of Fluvoxamine and Identification of the Main Metabolite in a Fatal Intoxication. Journal of Analytical Toxicology, 45(4), e1-e5. Available at: [Link]

  • FDA. (n.d.). LUVOX® (Fluvoxamine Maleate) Tablets Prescribing Information. accessdata.fda.gov. Available at: [https://www.accessdata.fda.gov/drugsatfda_docs/label/2007/020244s030,020 fluvoxamine s009lbl.pdf]([Link] fluvoxamine s009lbl.pdf)

  • Wang, YM. et al. (2024). Metabolic Bioactivation of Antidepressants: Advance and Underlying Hepatotoxicity. DigitalCommons@TMC. Available at: [Link]

  • Minakata, K. et al. (2025). Eleven new metabolites of fluvoxamine detected in the solid tissues and body fluids obtained from a deceased overdosed with fluvoxamine in vivo, and the metabolites in the human liver microsomes in vitro using LC-HR–MS/MS. Forensic Toxicology. Available at: [Link]

  • Dr. Oracle. (2026). Is fluvoxamine (an SSRI antidepressant) appropriate for a patient with depression and elevated liver enzymes? Dr. Oracle. Available at: [Link]

  • Li, Q. et al. (2025). Progress in the study of the effects of selective serotonin reuptake inhibitors (SSRIs) on the reproductive system. Frontiers in Endocrinology. Available at: [Link]

  • Kitamura, T. et al. (2016). Fluvoxamine, an anti-depressant, inhibits human glioblastoma invasion by disrupting actin polymerization. Scientific Reports. Available at: [Link]

  • Cerniglia, G. et al. (2011). Effect of selective serotonergic reuptake inhibitors on radiation therapy. Cancer Research. Available at: [Link]

  • Sadeghi, M. et al. (2016). Fluvoxamine inhibits some inflammatory genes expression in LPS/stimulated human endothelial cells, U937 macrophages, and carrageenan-induced paw edema in rat. Iranian Journal of Basic Medical Sciences. Available at: [Link]

  • FDA. (n.d.). Fluvoxamine Maleate Tablets Prescribing Information. accessdata.fda.gov. Available at: [Link]

  • Fotakis, G. & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. Available at: [Link]

  • Dojindo Molecular Technologies. (n.d.). Cell Proliferation / Cytotoxicity Assays. Available at: [Link]

  • Probes & Drugs. (n.d.). fluvoxamine (PD013179). Probes-Drugs Portal. Available at: [Link]

  • Sempio, C. et al. (2021). Distribution of Fluvoxamine and Identification of the Main Metabolite in a Fatal Intoxication. Journal of Analytical Toxicology. Available at: [Link]

  • Moore, C. M. et al. (2000). Brain Elimination Half-Life of Fluvoxamine Measured by 19F Magnetic Resonance Spectroscopy. American Journal of Psychiatry. Available at: [Link]

  • Zarei, M. et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Feroci, M. et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. Available at: [Link]

  • Asare, K. O. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Boc Fluvoxamine Acid

Title: Operational Safety & Methodological Guide: Handling N-Boc Fluvoxamine Acid As a Senior Application Scientist, I frequently observe laboratories treating Boc-protected pharmaceutical intermediates as benign simply...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Operational Safety & Methodological Guide: Handling N-Boc Fluvoxamine Acid

As a Senior Application Scientist, I frequently observe laboratories treating Boc-protected pharmaceutical intermediates as benign simply because their Safety Data Sheets (SDS) list them as [1]. However, N-Boc Fluvoxamine Acid (CAS: 1159977-14-6)[2] is a biologically active precursor to the selective serotonin reuptake inhibitor (SSRI) fluvoxamine. The true hazard lies not just in the powder itself, but in its operational lifecycle—specifically, the highly corrosive and gas-generating Boc deprotection sequence required to yield the active pharmaceutical ingredient (API).

This guide provides procedural, step-by-step guidance, synthesizing technical accuracy with field-proven safety logistics to ensure your laboratory operations remain incident-free.

Physicochemical & Baseline Hazard Profile

Before handling, it is critical to understand the baseline properties of the compound to dictate our initial PPE choices.

PropertySpecificationOperational Implication
Chemical Name N-Boc Fluvoxamine AcidProtected API precursor; requires universal BSL-2 equivalent chemical precautions.
CAS Number 1159977-14-6Unique identifier for tracking and inventory[2].
Molecular Formula C19H25F3N2O5Contains a trifluoromethyl group; potential for toxic fluoride byproducts if incinerated improperly.
Physical State Solid (Powder)High risk of aerosolization and inhalation during weighing and transfer[1].
Downstream Hazard Acidic DeprotectionRequires strong acids (TFA/HCl); generates isobutylene gas and CO2[3].

Phase-Specific PPE & Logistical Requirements

Safety is not static; it evolves with the chemical state of the compound. We divide PPE requirements into two distinct operational phases.

Phase 1: Powder Handling (Weighing & Transfer) While the acute toxicity is listed as "NIL" on standard SDS[1], inhaling fine API precursor dust can cause unintended systemic exposure or respiratory irritation.

  • Respiratory Protection: N95 or P100 particulate respirator. Causality: Prevents inhalation of aerosolized micro-particles during static-prone weighing.

  • Hand Protection: Double-layered standard nitrile gloves.

  • Eye/Body: Safety glasses with side shields and a standard flame-retardant lab coat.

Phase 2: Boc Deprotection (Liquid Acid Handling) The removal of the tert-butoxycarbonyl (Boc) group typically utilizes[4]. TFA is highly corrosive, volatile, and readily permeates standard lab PPE.

  • Respiratory Protection: Work exclusively inside a certified chemical fume hood with the sash pulled down to the operational minimum.

  • Hand Protection: Heavy-duty Neoprene or Butyl rubber gloves. Causality: Standard nitrile gloves offer zero breakthrough resistance to TFA; they will degrade rapidly and cause severe chemical burns[4].

  • Eye/Body: Chemical splash goggles, a full face shield, and an acid-resistant apron.

Standard Operating Procedure (SOP): N-Boc Deprotection Workflow

To build a self-validating protocol, every step must account for the chemical mechanics of the reaction. The following is a standardized, safe protocol for TFA-mediated deprotection[4],[3].

Step 1: Substrate Dissolution

  • In a round-bottom flask, dissolve N-Boc Fluvoxamine Acid in anhydrous Dichloromethane (DCM).

  • Safety Check: Ensure the flask is no more than 50% full. Causality: You must leave ample headspace for the rapid expansion of gases generated in Step 3.

Step 2: Acid Addition & Temperature Control

  • Submerge the flask in an ice-water bath (0°C).

  • Using an addition funnel, slowly add TFA dropwise (typically a 1:1 v/v ratio with DCM)[4].

  • Safety Check: The reaction is exothermic. Cooling prevents the DCM from boiling and controls the kinetic rate of gas evolution.

Step 3: Gas Venting (Critical Step)

  • Equip the flask with a drying tube or a bubbler vented directly to the back of the fume hood.

  • Causality: Acidic cleavage of the Boc group releases equimolar amounts of[3]. Sealing the system will result in rapid overpressurization and a catastrophic glass explosion.

Step 4: Evaporation & Workup

  • Once TLC confirms reaction completion, remove excess TFA and DCM under reduced pressure.

  • Safety Check: Use a rotary evaporator equipped with a chemically resistant PTFE diaphragm pump and PFA-coated condenser coils[5]. Causality: TFA vapors will rapidly corrode standard glass components and destroy [5].

Operational Workflow Visualization

The following diagram maps the causality between the operational phase, the inherent hazard, and the required safety action.

G Start N-Boc Fluvoxamine Acid (Solid Powder) Weighing Phase 1: Powder Handling PPE: N95, Nitrile, Safety Glasses Start->Weighing Reaction Phase 2: Acid Deprotection (TFA) PPE: Neoprene, Face Shield, Hood Weighing->Reaction Dissolve in DCM Gas Hazard: Isobutylene/CO2 Gas Action: Vent System to Hood Reaction->Gas Exothermic Gas Release Workup Phase 3: Evaporation Action: PTFE Diaphragm Pump Reaction->Workup Post-Reaction Disposal Phase 4: Waste Disposal Action: Segregate Halogenated Acid Workup->Disposal Acidic Waste Stream

Caption: Operational workflow and PPE requirements for N-Boc Fluvoxamine Acid handling and deprotection.

Waste Disposal & Spill Management

Trustworthy safety protocols extend beyond the reaction itself. Proper disposal prevents downstream laboratory accidents.

  • Acidic Organic Waste Segregation: Do not mix TFA/DCM waste with general organic waste. It must be segregated into a dedicated, clearly labeled "Halogenated Acidic Waste" carboy. Causality: Mixing strong acids with incompatible organic solvents (like acetone) can trigger exothermic polymerization or fires.

  • Spill Protocol (Powder): If the dry N-Boc Fluvoxamine Acid powder is spilled, moisten it lightly with water before sweeping[1]. Causality: This prevents the aerosolization of the API precursor dust.

  • Spill Protocol (TFA Reaction Mixture): If the acidic reaction mixture spills, neutralize it immediately with copious amounts of sodium bicarbonate (NaHCO₃) powder until all effervescence stops. Sweep the neutralized paste into a solid waste container.

References

  • "MSDS - N-Boc Fluvoxamine" , KM Pharma Solution Private Limited. Available at:[Link]

  • "tert-Butyl Carbamate (BOC) Deprotection" , ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at:[Link]

  • "Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid" , R&D World. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc Fluvoxamine Acid
Reactant of Route 2
Reactant of Route 2
N-Boc Fluvoxamine Acid
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